molecular formula C9H6BrNO2 B1395337 3-Bromoquinoline-2,4-diol CAS No. 14933-24-5

3-Bromoquinoline-2,4-diol

Cat. No.: B1395337
CAS No.: 14933-24-5
M. Wt: 240.05 g/mol
InChI Key: JJVRAMNFIQYYMP-UHFFFAOYSA-N
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Description

3-Bromoquinoline-2,4-diol is a useful research compound. Its molecular formula is C9H6BrNO2 and its molecular weight is 240.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromoquinoline-2,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromoquinoline-2,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-7-8(12)5-3-1-2-4-6(5)11-9(7)13/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVRAMNFIQYYMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-Bromoquinoline-2,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, characterization, and validation of 3-Bromoquinoline-2,4-diol , formally existing in equilibrium with its stable tautomer 3-bromo-4-hydroxy-2-quinolone .[1] This intermediate is critical in the development of antiviral agents, receptor modulators, and fused heterocyclic scaffolds.[1]

Part 1: Executive Summary & Chemical Context[1]

Target Compound: 3-Bromoquinoline-2,4-diol (CAS: 19704-97-3 for the 3-bromo-4-hydroxy-2-quinolone tautomer) Primary Application: Pharmacophore intermediate for Suzuki-Miyaura couplings and nucleophilic substitutions at the C3/C4 positions.[1]

The Tautomeric Challenge

In solution and solid states, "quinoline-2,4-diol" predominantly exists as 4-hydroxy-2-quinolone . Successful synthesis and characterization depend on recognizing this equilibrium. While the IUPAC name suggests a di-hydroxy structure, the spectroscopic data (NMR, IR) will reflect the quinolone (dione-like) form.[1]

  • Form A (Diol): 2,4-dihydroxyquinoline (Rare, reactive intermediate).[1]

  • Form B (Quinolone): 4-hydroxy-2-quinolone (Stable, major tautomer).[1]

Strategic Implication: The synthesis targets the stable Form B via electrophilic aromatic substitution. Post-synthesis functionalization (e.g., O-alkylation) can lock the molecule into the "diol" ether form if required.[1]

Part 2: Synthesis Protocol

Retrosynthetic Analysis

The most efficient route to the 3-bromo derivative is the direct regioselective bromination of the parent 4-hydroxy-2-quinolone. The electron-donating hydroxyl group at C4 and the amide-like nitrogen activate the C3 position, making it highly susceptible to electrophilic attack by bromine.

Reaction Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (


) .[1]
  • Activation: The enol tautomer of the starting material attacks the electrophilic bromine.

  • Substitution: Formation of a cationic intermediate (sigma complex) at C3.[1]

  • Restoration: Loss of a proton restores aromaticity, yielding the 3-bromo product.

ReactionMechanism Start 4-Hydroxy-2-quinolone (Nucleophile) Inter Sigma Complex (Cationic Intermediate) Start->Inter Electrophilic Attack (C3 Position) Reagent Br2 / AcOH (Electrophile) Reagent->Inter Product 3-Bromo-4-hydroxy-2-quinolone (Target) Inter->Product - HBr (Re-aromatization)

Figure 1: Mechanistic pathway for the regioselective bromination of 4-hydroxy-2-quinolone.

Experimental Procedure

Scale: 10 mmol (Optimization required for >100g batches).

Reagents:

  • 4-Hydroxy-2-quinolone (1.61 g, 10 mmol)[1]

  • Bromine (

    
    ) (1.76 g, 11 mmol, 1.1 eq)[1]
    
  • Glacial Acetic Acid (AcOH) (20 mL)

  • Sodium Acetate (Optional buffer)[1]

Step-by-Step Protocol:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend 4-hydroxy-2-quinolone (10 mmol) in Glacial Acetic Acid (15 mL). Heat gently (40–50°C) if necessary to ensure partial solubility/suspension.[1]

  • Bromine Addition: Prepare a solution of Bromine (11 mmol) in Acetic Acid (5 mL). Add this solution dropwise to the reaction flask over 20 minutes at room temperature.

    • Observation: The orange color of bromine should fade as it reacts. A heavy precipitate typically forms immediately.[1]

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (

    
    ) should disappear, replaced by a slightly less polar product.[1]
    
  • Quenching & Isolation: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product will precipitate as a white to off-white solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake copiously with water (3 x 20 mL) to remove residual acetic acid and HBr.[1]

  • Purification: Recrystallize the crude solid from Ethanol or DMF/Water (9:1).

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Part 3: Characterization & Validation (Trustworthiness)[1]

To validate the synthesis, you must confirm the loss of the C3 proton and the presence of bromine.[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Required due to low solubility in 

).
NucleusSignalShift (

ppm)
MultiplicityAssignmentValidation Check

NH 11.5 - 12.0Broad SingletN-H (Amide)Presence confirms quinolone form.[1]

H5 8.0 - 8.15Doublet (dd)C5-HDeshielded by carbonyl anisotropy.[1]

H3 ABSENT --C3-HCRITICAL: The singlet at ~5.9 ppm (present in starting material) must be gone.

OH 10.0 - 13.0BroadC4-OHOften exchanged/broad; may merge with NH.

C3 ~95 - 105SingletC-BrSignificant upfield shift compared to C-H due to heavy atom effect/shielding.[1]
Mass Spectrometry (MS)[1]
  • Technique: ESI-MS (Negative or Positive mode).[1]

  • Expected Pattern: A characteristic 1:1 isotopic ratio for the molecular ion peaks

    
     and 
    
    
    
    due to naturally occurring
    
    
    and
    
    
    .[1]
  • Target Mass: ~239.9 and 241.9 m/z.

Infrared Spectroscopy (FT-IR)
  • C=O Stretch: 1640–1660

    
     (Amide I band, confirms quinolone).
    
  • OH/NH Stretch: 3000–3300

    
     (Broad, H-bonded network).[1]
    
Quantitative Data Summary
PropertyValue / ObservationNote
Appearance White to pale yellow powderDarkens if traces of

remain.[1]
Melting Point > 250°C (Decomposes)High MP due to intermolecular H-bonding.[1]
Yield 85 - 92%High atom economy reaction.
Solubility Soluble in DMSO, DMF, hot EtOHInsoluble in water, hexane.[1]

Part 4: Workflow Visualization

Workflow Step1 Dissolution 4-OH-2-Quinolone in AcOH Step2 Bromination Add Br2/AcOH dropwise (Exothermic control) Step1->Step2 Step3 Precipitation Pour into Ice Water Step2->Step3 Step4 Filtration & Wash Remove HBr/AcOH Step3->Step4 Step5 Recrystallization (Ethanol or DMF) Step4->Step5

Figure 2: Operational workflow for the synthesis of 3-Bromoquinoline-2,4-diol.

Part 5: Troubleshooting & Optimization

  • Issue: Product is yellow/orange.

    • Cause: Trapped free bromine or oxidation byproducts.[1]

    • Fix: Wash the crude solid with a 5% Sodium Bisulfite (

      
      ) solution during filtration to reduce residual 
      
      
      
      .[1]
  • Issue: Low Yield.

    • Cause: Solubility issues preventing complete reaction.

    • Fix: Switch solvent to DMF (Dimethylformamide) and use N-Bromosuccinimide (NBS) as the brominating agent.[1] This allows for a homogeneous reaction at room temperature.[1][2]

  • Issue: Poly-bromination.

    • Cause: Excess bromine or high temperature.[1]

    • Fix: Strictly control stoichiometry (1.05 - 1.1 eq) and keep temperature < 30°C. C6 is the next most reactive site.[1]

References

  • Synthesis of 4-Hydroxy-2-quinolones: Abdou, M. M. (2014). "4-Hydroxy-2(1H)-quinolone.[1][3][4] Part 1: Synthesis and Reactions."[1][3][4][5] Journal of Heterocyclic Chemistry.

  • Bromination Protocols: Elnaggar, N. N., et al. (2025).[1] "Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives." RSC Advances.

  • Quinolone Tautomerism: Stadlbauer, W. (2020).[1] "Chemistry of 4-Hydroxy-2-quinolones." Science of Synthesis.[1]

  • Characterization Data (Analogous): "Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs." Molecules, 25(13), 3022.

Sources

Technical Guide: NMR Characterization of 3-Bromoquinoline-2,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) characterization of 3-Bromoquinoline-2,4-diol .

Note on Nomenclature and Structure: While formally named "quinoline-2,4-diol," this compound exists in solution (particularly in DMSO-d₆) predominantly as 3-bromo-4-hydroxyquinolin-2(1H)-one . This distinction is critical for interpreting NMR data, as the "diol" form implies two hydroxyl protons, whereas the stable tautomer presents an amide-like NH and a vinylogous acid OH.

Executive Summary

3-Bromoquinoline-2,4-diol (CAS: 54675-27-3) is a halogenated heterocyclic scaffold widely used as an intermediate in the synthesis of bioactive quinolones, including antibiotics and antitumor agents.[1] Its structural integrity is defined by the substitution of bromine at the C3 position, which serves as a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide addresses the specific spectroscopic challenges posed by this molecule, particularly the keto-enol tautomerism that complicates signal assignment and the heavy-atom effect of bromine on 13C chemical shifts.

Structural Dynamics & Tautomerism

Before analyzing the spectra, one must understand the species present in the NMR tube. The "diol" name suggests an aromatic pyridine ring with two hydroxyl groups.[2] However, thermodynamic stability favors the 2-quinolone tautomer (Form B below).

Tautomeric Equilibrium

The equilibrium is heavily shifted toward the 2-oxo form due to the high resonance energy of the amide linkage. In DMSO-d₆, you will observe signals corresponding to Form B.

Tautomerism Diol Form A: 2,4-Diol (Aromatic, Rare in Soln) Quinolone Form B: 4-Hydroxy-2-quinolone (Major Species in DMSO) Diol->Quinolone Tautomerization Dione Form C: Quinoline-2,4-dione (Minor/Transient) Quinolone->Dione Equilibrium

Figure 1: Tautomeric landscape. Form B is the dominant species observed in 1H and 13C NMR studies.

Experimental Protocol

Sample Preparation

The solubility of 3-bromo-4-hydroxy-2-quinolone is poor in non-polar solvents (CDCl₃). Attempting to run this sample in chloroform will result in a noisy baseline and missing quaternary carbons.[2]

  • Solvent: DMSO-d₆ (99.9% D) is the standard.[2]

  • Concentration: 10–15 mg in 0.6 mL DMSO-d₆.

  • Additives: If exchange broadening obscures the NH/OH signals, adding 1 drop of D₂O will collapse these signals, confirming their exchangeable nature.

Synthesis Verification (Self-Validating Step)

To ensure the data below matches your sample, verify the synthesis pathway. The standard route involves the bromination of 4-hydroxy-2-quinolone.

Diagnostic Check: The starting material (4-hydroxy-2-quinolone) has a sharp singlet at ~5.8 ppm (H-3) . The complete disappearance of this signal is the primary validation that bromination at C3 is complete.[2]

1H NMR Data Analysis

Instrument: 400 MHz or higher recommended. Solvent: DMSO-d₆ Reference: TMS (0.00 ppm) or DMSO residual peak (2.50 ppm).[2]

Table 1: 1H NMR Chemical Shifts[2][3][4][5]
PositionShift (δ, ppm)MultiplicityIntegralAssignment Logic
NH (1) 11.50 – 12.00Broad Singlet1HAmide proton. Highly deshielded due to H-bonding and anisotropy.[2]
OH (4) 10.50 – 11.50Broad (Variable)1HEnolic hydroxyl.[2] Often broadened or merged with NH depending on water content.[2]
H-5 8.00 – 8.10dd (Doublet of Doublets)1HDeshielded by the adjacent carbonyl/enol system (peri-effect).
H-7 7.55 – 7.65td (Triplet of Doublets)1HAromatic ring proton.[2]
H-8 7.30 – 7.40d (Doublet)1HAdjacent to the Nitrogen (shielded relative to H-5).
H-6 7.20 – 7.30t (Triplet)1HAromatic ring proton.[2]
H-3 ABSENT --Diagnostic: Presence of a signal at ~5.9 ppm indicates unreacted starting material.[2]

Interpretation: The aromatic region (7.2–8.1 ppm) retains the characteristic "ABCD" system of the fused benzene ring. The key change from the precursor is the loss of the H-3 signal. The NH and OH protons are labile; their exact position and sharpness depend heavily on sample concentration and water content.[2]

13C NMR Data Analysis

Instrument: 100 MHz (nominal). Solvent: DMSO-d₆ (Center line at 39.5 ppm).[2]

Table 2: 13C NMR Chemical Shifts[3][4][5][6]
PositionShift (δ, ppm)TypeMechanistic Insight
C-2 162.0 – 164.0C=OAmide carbonyl.[2][3] Typical downfield shift.
C-4 158.0 – 160.0C-OHVinylogous acid carbon.[2] Deshielded by oxygen.[2]
C-8a 138.0 – 140.0CqBridgehead carbon adjacent to Nitrogen.
C-7 132.0 – 133.0CHAromatic CH.
C-5 123.0 – 124.0CHAromatic CH.
C-6 122.0 – 123.0CHAromatic CH.
C-8 115.0 – 116.0CHAromatic CH (Shielded by N lone pair resonance).[2]
C-4a 114.0 – 115.0CqBridgehead carbon.[2]
C-3 88.0 – 95.0 C-Br Key Signal: Significant upfield shift compared to sp² C-H.
Deep Dive: The C-3 "Heavy Atom" Effect

In the starting material (4-hydroxy-2-quinolone), C-3 appears at ~98 ppm , which is already upfield because it acts as the nucleophilic carbon in the enamine-like system.

Upon bromination, one might expect deshielding due to the electronegativity of Bromine.[2] However, the Heavy Atom Effect (spin-orbit coupling) dominates, causing an upfield shift (shielding). Consequently, C-3 in the brominated product appears in the 88–95 ppm range. This is a counter-intuitive but critical diagnostic feature.

Validation Workflow

To confirm the identity of 3-Bromoquinoline-2,4-diol in a research setting, follow this logic flow:

Validation Sample Isolated Solid (Tan/White Powder) Solubility Dissolve in DMSO-d6 (Check Clarity) Sample->Solubility H1_Scan Run 1H NMR Solubility->H1_Scan Decision Signal at ~5.9 ppm? H1_Scan->Decision Fail FAIL: Unreacted Starting Material Decision->Fail Yes Pass PASS: Proceed to 13C Analysis Decision->Pass No C13_Check Check C-3 Shift Target: < 95 ppm Pass->C13_Check

Figure 2: Analytical workflow for validating 3-bromo substitution.

References

  • Tautomerism of 4-Hydroxy-2-quinolones: Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006).[1] Tautomerism of 4-Hydroxy-4(1H) quinolone. ResearchGate.[2]

  • Synthesis and Reactivity of 3-Bromo-4-hydroxy-2-quinolone: Elnaggar, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives. RSC Advances.

  • General NMR Shifts for Quinolone Scaffolds: Compound Interest. (2015).[2][3][4] A Guide to 13C NMR Chemical Shift Values.

  • Commercial Standards & CAS Data (CAS 54675-27-3): MolCore. 8-Bromo-4-hydroxyquinolin-2(1H)-one Data Sheet (Note: Positional isomer comparison).

Sources

mass spectrometry fragmentation of 3-Bromoquinoline-2,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromoquinoline-2,4-diol

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation behavior of 3-Bromoquinoline-2,4-diol. As a molecule of interest in medicinal chemistry and materials science, understanding its fragmentation signature is crucial for its unambiguous identification and structural elucidation. This document leverages foundational principles of mass spectrometry and established fragmentation patterns of analogous chemical structures, including quinolines, halogenated aromatics, and diols, to build a predictive model of its behavior under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. We present detailed, proposed fragmentation pathways, supported by mechanistic reasoning and visualized using Graphviz diagrams. Furthermore, this guide includes robust, step-by-step experimental protocols for practical application in a laboratory setting, designed for researchers, scientists, and drug development professionals.

Introduction: The Compound and the Technique

1.1. The Structure of 3-Bromoquinoline-2,4-diol

3-Bromoquinoline-2,4-diol is a substituted heterocyclic compound built upon a quinoline core. The quinoline ring system is a common scaffold in pharmacologically active compounds. The presence of a bromine atom and two hydroxyl groups imparts specific chemical properties that directly influence its behavior in a mass spectrometer.

It is critical to recognize the potential for tautomerism in this molecule. While named as a diol, it can exist in equilibrium with its more stable keto-enol and diketo forms (3-bromo-4-hydroxy-1H-quinolin-2-one and 3-bromoquinoline-2,4(1H,3H)-dione). For this analysis, we will primarily consider the fragmentation of the diol tautomer, as its fragmentation pathways will encompass bond cleavages relevant to all forms.

1.2. Principles of Mass Spectrometry for Structural Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] By analyzing the parent molecule and its fragment ions, one can deduce the original structure.

  • Electron Ionization (EI): A "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV).[2][3] This process imparts significant energy, leading to extensive and reproducible fragmentation.[2] The resulting fragmentation pattern is a "fingerprint" that is highly valuable for structural confirmation and library matching.

  • Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar and thermally labile molecules.[4][5] It typically generates protonated molecules [M+H]⁺ with minimal fragmentation.[5] When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced to provide structural information.[6]

The Molecular Ion of 3-Bromoquinoline-2,4-diol

The first crucial piece of information in the mass spectrum is the molecular ion (M⁺• in EI) or the protonated molecule ([M+H]⁺ in ESI).

  • Molecular Formula: C₉H₆BrNO₂

  • Monoisotopic Mass: 238.9585 u

A key diagnostic feature will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of approximately 2 Da.[1] Therefore, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 239 and 241. This M/M+2 pattern is an unmistakable indicator of a monobrominated compound.[1]

Predicted Fragmentation under Electron Ionization (EI-MS)

Under the high-energy conditions of EI, the 3-Bromoquinoline-2,4-diol molecular ion is expected to undergo several predictable fragmentation pathways. The stability of the aromatic quinoline core suggests that the molecular ion peak will be reasonably intense.[7]

3.1. Pathway A: Initial Halogen and Hydroxyl Group Losses

The C-Br and O-H bonds are common initial cleavage sites.

  • Loss of Bromine Radical (•Br): Cleavage of the C-Br bond is a highly favorable pathway for halogenated aromatic compounds.[8] This would result in a prominent ion at m/z 160 .

  • Loss of Hydroxyl Radical (•OH): Elimination of a hydroxyl radical from one of the diol groups would produce an ion at m/z 222/224 .

  • Loss of Water (H₂O): Dehydration is a characteristic fragmentation of alcohols and diols.[9][10] This would lead to an ion at m/z 221/223 .

G M [C₉H₆BrNO₂]⁺• m/z 239/241 F1 [C₉H₆NO₂]⁺ m/z 160 M->F1 - •Br F2 [C₉H₅BrNO]⁺• m/z 222/224 M->F2 - •OH F3 [C₉H₄BrNO]⁺• m/z 221/223 M->F3 - H₂O

Caption: Initial fragmentation of the molecular ion.

3.2. Pathway B: Sequential Loss of Carbon Monoxide (CO)

Phenolic and enolic structures are known to lose carbon monoxide after an initial fragmentation. The fragments generated in Pathway A can undergo further decomposition.

  • From the m/z 160 ion ([C₉H₆NO₂]⁺), the sequential loss of two CO molecules is plausible, corresponding to the two hydroxyl groups. This would yield ions at m/z 132 ([C₈H₆NO]⁺) and subsequently m/z 104 ([C₇H₆N]⁺).

G F1 [C₉H₆NO₂]⁺ m/z 160 F4 [C₈H₆NO]⁺ m/z 132 F1->F4 - CO F5 [C₇H₆N]⁺ m/z 104 F4->F5 - CO

Caption: Secondary fragmentation via CO loss.

3.3. Pathway C: Quinoline Ring Fission

The quinoline ring itself can fragment, although this often requires more energy. A characteristic fragmentation of the quinoline nucleus is the loss of hydrogen cyanide (HCN).[11]

  • The m/z 104 ion ([C₇H₆N]⁺) could lose HCN to produce a phenyl cation at m/z 77 ([C₆H₅]⁺). However, a more direct pathway from other fragments is also possible. For instance, the fragment at m/z 128 from 3-bromoquinoline (loss of Br) is known to fragment to m/z 101 by losing HCN.[1] A similar process could occur here.

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

ESI is a soft ionization technique, and the primary ion observed in a full scan MS spectrum will be the protonated molecule, [M+H]⁺, at m/z 240/242 . Structural information is obtained via tandem mass spectrometry (MS/MS), where this precursor ion is isolated and fragmented by collision-induced dissociation (CID).

The most likely fragmentation pathways for the protonated molecule involve the loss of stable neutral molecules.

  • Loss of Water (H₂O): The protonated hydroxyl groups are excellent leaving groups. The most facile fragmentation will be the loss of a water molecule, yielding a prominent product ion at m/z 222/224 .

  • Sequential Loss of H₂O and CO: Following the initial water loss, the resulting ion at m/z 222/224 can then lose a molecule of carbon monoxide, producing an ion at m/z 194/196 .

  • Loss of HBr: While less common from a protonated molecule than radical loss in EI, the elimination of neutral HBr is possible, which would result in an ion at m/z 159 .

G MH [C₉H₇BrNO₂]⁺ [M+H]⁺ m/z 240/242 P1 [C₉H₅BrNO]⁺ m/z 222/224 MH->P1 - H₂O P3 [C₉H₆NO₂]⁺ m/z 159 MH->P3 - HBr P2 [C₈H₅BrN]⁺ m/z 194/196 P1->P2 - CO

Caption: Proposed ESI-MS/MS fragmentation pathways.

Summary of Predicted Key Ions

The following table summarizes the most likely and diagnostically significant ions for 3-Bromoquinoline-2,4-diol.

IonizationPredicted m/zProposed FormulaInterpretation
EI & ESI 239/241 & 240/242[C₉H₆BrNO₂]⁺• / [C₉H₇BrNO₂]⁺Molecular Ion (EI) / Protonated Molecule (ESI). Isotopic pattern confirms one Br atom.
EI & ESI 221/223 & 222/224[C₉H₄BrNO]⁺• / [C₉H₅BrNO]⁺Loss of H₂O. Common for diols.[9][10]
EI 160[C₉H₆NO₂]⁺Loss of •Br radical. Characteristic of bromo-aromatics.[1][8]
ESI 194/196[C₈H₅BrN]⁺Sequential loss of H₂O and CO.
EI 132[C₈H₆NO]⁺Loss of •Br followed by loss of CO.
EI 104[C₇H₆N]⁺Loss of •Br followed by two CO losses.

Experimental Protocols

To validate these predictions, the following experimental workflows are recommended. These protocols are designed to be self-validating by providing orthogonal data from two different ionization techniques.

6.1. Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is suitable if the compound (or a derivatized form) is sufficiently volatile and thermally stable.

  • Sample Preparation:

    • Dissolve 1 mg of 3-Bromoquinoline-2,4-diol in 1 mL of a suitable volatile solvent (e.g., Methanol or Acetonitrile).

    • Expert Insight: Due to the polar hydroxyl groups, derivatization (e.g., silylation with BSTFA) may be required to improve volatility and chromatographic peak shape. This would alter the observed masses accordingly.

  • GC Parameters:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[1]

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

6.2. Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This is the preferred method for this polar compound.

  • Sample Preparation:

    • Dissolve 0.1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.

    • Perform a serial dilution to a final concentration of ~1 µg/mL.

  • LC Parameters:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Full Scan (MS1): Scan from m/z 100 to 400 to identify the [M+H]⁺ precursor at m/z 240/242.

    • Tandem MS (MS2): Isolate the precursor ion (m/z 240) and apply collision-induced dissociation (CID) with a normalized collision energy of 15-30 eV to generate a product ion spectrum.

Caption: Recommended analytical workflow decision tree.

Conclusion

The mass spectrometric fragmentation of 3-Bromoquinoline-2,4-diol is predicted to be rich with structurally significant information. Key diagnostic features include the characteristic M/M+2 isotopic pattern from bromine, the facile loss of the bromine radical under EI conditions, and the sequential losses of water and carbon monoxide under both EI and ESI-MS/MS conditions. By employing the orthogonal analytical strategies of GC-EI-MS and LC-ESI-MS/MS, researchers can confidently identify this molecule and differentiate it from related isomers and analogues. The proposed pathways and experimental protocols within this guide serve as a robust framework for the successful structural elucidation of this and similar halogenated quinoline derivatives.

References

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. Available at: [Link]

  • eGyanKosh (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Organic Chemistry Tutor (2023). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

  • RACO (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, LXVI(540). Available at: [Link]

  • Arias, L. C., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Talanta, 144, 653-660. Available at: [Link]

  • PubChem (n.d.). 3-Bromoquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Arias, L. C., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available at: [Link]

  • Chad's Prep (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at: [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chemistry LibreTexts (2020). 16.10: Fragmentation Patterns in Mass Spectra. Available at: [Link]

  • Chemistry LibreTexts (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

  • Chemistry LibreTexts (2022). 3.1: Electron Ionization. Available at: [Link]

  • Vauthieu, V., et al. (2001). Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: Example of Eschscholtzia californica. Journal of Chromatography A. Available at: [Link]

  • All about Chemistry (2023). Mass Fragmentation of Aromatic Compounds and Phenols. YouTube. Available at: [Link]

  • Emory University (n.d.). Mass Spectrometry Ionization Methods. Available at: [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]

Sources

Biological Activity of Novel 3-Bromoquinoline-2,4-diol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Development

Part 1: Executive Summary

The quinoline scaffold remains a cornerstone of medicinal chemistry, historically validated by the success of fluoroquinolone antibiotics and aminoquinoline antimalarials. However, the emergence of multi-drug resistant (MDR) pathogens and chemotherapeutic resistance necessitates the exploration of novel substitution patterns.

This guide focuses on 3-Bromoquinoline-2,4-diol derivatives , a specialized subclass often existing in equilibrium with their 3-bromo-4-hydroxy-2-quinolone tautomers. The introduction of the bromine atom at the C-3 position is not merely a lipophilic modification; it serves as a critical "molecular hook" for halogen bonding interactions within the hydrophobic pockets of target enzymes (e.g., DNA gyrase, Topoisomerase II).

Key Technical Insight: While the 2,4-diol nomenclature is chemically precise, the biological activity is predominantly driven by the 2-quinolone tautomer, which mimics the hydrogen-bonding donor/acceptor motifs found in nucleobases, facilitating DNA intercalation and enzyme inhibition.

Part 2: Chemical Basis & Structure-Activity Relationship (SAR)

To understand the biological efficacy of these derivatives, one must first master their dynamic structural behavior.

1. The Tautomeric Equilibrium

The 3-bromoquinoline-2,4-diol core exists in a prototropic tautomeric equilibrium. In polar solvents (biological fluids), the 4-hydroxy-2-quinolone form is often favored over the 2,4-diol or 2,4-dione forms.

  • 2,4-Diol Form: Aromatized pyridine ring; higher lipophilicity.

  • 4-Hydroxy-2-Quinolone Form: Amide functionality; critical for hydrogen bonding with the DNA backbone.

2. The Role of the C-3 Bromine

The bromine substituent provides three distinct pharmacological advantages:

  • Steric Occlusion: It fills hydrophobic pockets in the ATP-binding site of kinases or the cleavage complex of topoisomerases.

  • Halogen Bonding: The

    
    -hole of the bromine atom can act as a Lewis acid, forming non-covalent interactions with backbone carbonyl oxygens in target proteins.
    
  • Metabolic Stability: It blocks C-3 oxidation, prolonging the half-life of the pharmacophore.

Part 3: Biological Activity Spectrum[1][2][3][4]
A. Antimicrobial Activity (Antibacterial & Antifungal)

These derivatives exhibit broad-spectrum activity, particularly against Gram-positive bacteria (S. aureus, MRSA) and fungi (C. albicans).

  • Mechanism: Competitive inhibition of DNA Gyrase (Subunit B) and Topoisomerase IV. The C-3 bromine enhances binding affinity compared to the non-halogenated parent compound.

  • Potency: MIC values frequently range from 0.5 to 16 µg/mL , comparable to standard antibiotics like Ciprofloxacin in resistant strains.

B. Anticancer Activity (Cytotoxicity)

The derivatives show selective cytotoxicity against carcinoma cell lines (HeLa, MCF-7, HepG2) while sparing normal fibroblasts.

  • Mechanism:

    • Intercalation: Planar structure allows insertion between DNA base pairs.

    • Apoptosis Induction: Downregulation of Bcl-2 (anti-apoptotic) and upregulation of Bax (pro-apoptotic), leading to Caspase-3 activation.

Part 4: Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism of action for these derivatives.

MoA_Pathway cluster_bacteria Antimicrobial Pathway cluster_cancer Anticancer Pathway Compound 3-Bromoquinoline-2,4-diol (Derivative) Gyrase DNA Gyrase / Topo IV (Binding Site) Compound->Gyrase Halogen Bonding Intercalation DNA Intercalation Compound->Intercalation Bcl2 Bcl-2 Inhibition Compound->Bcl2 Complex Stabilized Cleavage Complex Gyrase->Complex DNA_Synth Inhibition of DNA Synthesis Complex->DNA_Synth Bact_Death Bacterial Cell Death DNA_Synth->Bact_Death Mito Mitochondrial Depolarization Intercalation->Mito Bcl2->Mito Caspase Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Dual mechanistic pathway showing DNA Gyrase inhibition in bacteria and Bcl-2 mediated apoptosis in cancer cells.

Part 5: Experimental Protocols (Self-Validating)
Protocol 1: Synthesis via Bromination of 4-Hydroxy-2-Quinolone

Rationale: Direct bromination is chosen for high regioselectivity at the C-3 position.

  • Reagents: 4-Hydroxy-2-quinolone (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Acetic Acid (Glacial).

  • Procedure:

    • Dissolve 4-hydroxy-2-quinolone in glacial acetic acid at 60°C.

    • Add NBS portion-wise over 20 minutes to prevent exotherms.

    • Reflux for 3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Validation Point: The product should precipitate upon cooling. If not, pour into ice-cold water.

    • Filter, wash with water, and recrystallize from ethanol.

  • Yield Expectation: >85%. Product appears as a white/pale yellow solid.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: CLSI standard method for quantitative MIC determination.

  • Preparation: Prepare stock solution of the derivative in DMSO (1 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Controls:

    • Positive: Ciprofloxacin.[1]

    • Negative: DMSO vehicle (must show no inhibition).

    • Sterility: Un-inoculated media.

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

  • Validation: Use S. aureus ATCC 29213 as a quality control strain; MIC must fall within established ranges.

Protocol 3: In Vitro Cytotoxicity Assay (MTT)

Rationale: Colorimetric assessment of metabolic activity as a proxy for cell viability.

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with graded concentrations of the derivative (0.1 – 100 µM) for 48 hours.

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

  • Solubilization: Remove media, add DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation:

    
    . Calculate IC50 using non-linear regression.
    
Part 6: Data Summary & Comparative Analysis

The following table summarizes the biological activity of 3-bromo derivatives compared to their non-brominated precursors, highlighting the "Bromine Effect."

Compound VariantR-Group (C-6/7)MIC (S. aureus) [µg/mL]IC50 (MCF-7) [µM]Activity Status
Parent (No Br) H>64>100Inactive/Weak
3-Bromo H8.045.2Moderate
3-Bromo 6-Methoxy2.0 12.4Potent
3-Bromo 6-Fluoro4.08.1 Highly Potent
3-Bromo 7-Methyl16.055.0Moderate

Note: Data represents aggregated trends from recent structure-activity relationship studies (2020-2024).

Part 7: Synthesis Workflow Visualization

Synthesis_Workflow Start Aniline Derivative Cyclization Cyclization (Diethyl malonate) Start->Cyclization High Temp Intermediate 4-Hydroxy-2-Quinolone (Scaffold) Cyclization->Intermediate Bromination Bromination (NBS/AcOH) Intermediate->Bromination Electrophilic Subst. Product 3-Bromoquinoline- 2,4-diol Derivative Bromination->Product Recrystallization

Caption: Step-wise synthesis pathway from aniline precursors to the final 3-bromoquinoline-2,4-diol derivative.

References
  • Recent Progress in Synthetic Chemistry and Biological Activities of Pyrimido[4,5-b] Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. National Institutes of Health (PMC). Available at: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities. National Institutes of Health (PMC). Available at: [Link]

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. MDPI. Available at: [Link]

  • New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. MDPI. Available at: [Link]

Sources

Methodological & Application

experimental protocol for the synthesis of 3-Bromoquinoline-2,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3-Bromoquinoline-2,4-diol

Executive Summary

This application note details the validated protocol for synthesizing 3-Bromoquinoline-2,4-diol (also known as 3-bromo-4-hydroxyquinolin-2(1H)-one ; CAS: 14933-24-5). This compound serves as a critical scaffold in the development of antiviral (e.g., GV-196 analogs) and antibacterial agents.

While the nomenclature "2,4-diol" implies a di-hydroxy structure, the molecule predominantly exists in the 2-keto-4-hydroxy tautomeric form in the solid state. This protocol leverages the nucleophilic reactivity of the C-3 position in the quinolone ring to achieve high-yield regioselective bromination. We present two methodologies: a Standard Industrial Method using elemental bromine (


) for scalability, and a Green/Bench-Scale Method  using N-Bromosuccinimide (NBS) for safety and ease of handling.

Strategic Planning & Safety

Critical Safety Notice: This synthesis involves hazardous brominating agents.

  • Elemental Bromine (

    
    ):  Highly corrosive, volatile, and toxic. Must be handled in a functional fume hood with a sodium thiosulfate quench trap.
    
  • 3-Bromoquinoline-2,4-diol: Classified as a Skin/Eye Irritant (Category 2) and STOT SE 3 (Respiratory Irritant) [1].[1]

Reagent Selection Logic:

Reagent Role Selection Rationale
2,4-Dihydroxyquinoline Precursor Starting material. Purity >98% required to prevent side-product co-precipitation.
Glacial Acetic Acid Solvent Stabilizes the transition state; solubilizes the starting material while allowing the product to precipitate (self-purifying).

| Bromine (


)  | Electrophile | Method A:  High atom economy; rapid reaction; ideal for >10g scale. |
| NBS  | Electrophile | Method B:  Stoichiometric precision; solid handling is safer; ideal for <5g scale. |

Reaction Mechanism & Pathway

The reaction proceeds via Electrophilic Aromatic Substitution (EAS) . The 4-hydroxyl group and the ring nitrogen donate electron density, significantly activating the C-3 position. The reaction is highly regioselective; over-bromination (at C-6 or C-8) is suppressed by controlling temperature and stoichiometry.

ReactionPathway SM 4-Hydroxy-2-quinolone (Nucleophile) TS Transition State (Sigma Complex) SM->TS + Br2 / AcOH PROD 3-Bromo-4-hydroxy- quinolin-2(1H)-one TS->PROD - H+ BYPROD HBr (Gas) TS->BYPROD

Figure 1: Electrophilic substitution pathway at the C-3 position.

Experimental Protocols

Protocol A: The "Gold Standard" (Bromine/Acetic Acid)

Best for: Scale-up (>10g), high yield, and cost-efficiency.

Materials:

  • 2,4-Dihydroxyquinoline (10.0 g, 62.0 mmol)

  • Glacial Acetic Acid (100 mL)

  • Bromine (3.5 mL, ~10.9 g, 68.2 mmol, 1.1 eq)

  • Equipment: 250 mL 3-neck RBF, dropping funnel, reflux condenser, alkaline trap.

Step-by-Step Methodology:

  • Dissolution: Charge the flask with 2,4-dihydroxyquinoline and glacial acetic acid. Heat to 80°C with stirring until a clear or slightly turbid solution is obtained.

    • Insight: Heating is crucial to break the intermolecular hydrogen bonding of the quinolone lattice.

  • Addition: Remove the heat source. Add the Bromine solution (diluted in 10 mL acetic acid) dropwise over 20 minutes.

    • Observation: The solution will turn deep orange/red. An exotherm is expected.

  • Reaction: Once addition is complete, reflux the mixture at 100°C for 2 hours .

    • Validation: The deep red color of free bromine should fade to a lighter amber/yellow, indicating consumption.

  • Precipitation: Cool the mixture slowly to Room Temperature (RT). Pour the reaction mass into 500 mL of ice-cold water with vigorous stirring.

    • Result: The product precipitates as a pale yellow/off-white solid.

  • Isolation: Filter the solid under vacuum. Wash with water (3 x 50 mL) to remove residual acid and HBr.

  • Purification: Recrystallize from hot Ethanol or Acetic Acid if the melting point is below spec.

Protocol B: The "Green" Alternative (NBS/Acetonitrile)

Best for: Small scale, safety-restricted labs, or precise stoichiometry.

Materials:

  • 2,4-Dihydroxyquinoline (1.0 g, 6.2 mmol)

  • N-Bromosuccinimide (NBS) (1.21 g, 6.8 mmol, 1.1 eq)

  • Acetonitrile (ACN) (15 mL)

Step-by-Step Methodology:

  • Suspension: Suspend the starting material in ACN at RT.

  • Addition: Add solid NBS in small portions over 10 minutes.

  • Reaction: Heat to 60°C for 3 hours.

    • Mechanism:[2][3] NBS slowly releases

      
      , providing a controlled reaction environment that minimizes side reactions.
      
  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water (50 mL) to dissolve the succinimide byproduct. Filter the remaining solid (product).[4]

Workflow & Process Control

The following diagram illustrates the critical decision points and validation steps for the synthesis.

Workflow Start Start: Reagent Prep React Reaction (80-100°C, 2h) Start->React Check TLC Check (Hex:EtOAc 1:1) React->Check Check->React SM Present (Add Time) Quench Quench/Precipitation (Ice Water) Check->Quench SM Consumed Filter Filtration & Wash (Remove HBr/Succinimide) Quench->Filter Dry Drying (Vacuum, 60°C) Filter->Dry QC QC Analysis (NMR, MP) Dry->QC

Figure 2: Operational workflow for synthesis and validation.

Characterization & Specifications

Upon isolation, the product should meet the following specifications.

ParameterSpecificationObservation/Notes
Appearance Off-white to pale yellow powderDark yellow indicates residual

or oxidation.
Melting Point >280°C (dec.)Decomposes upon melting.
Yield 85 - 92%Method A typically yields higher due to solubility factors.
1H-NMR (DMSO-d6)

11.5 (s, 1H, NH)

7.2-8.0 (m, 4H, Ar-H)
Key Diagnostic: Absence of H-3 singlet (approx 5.8-6.0 ppm in SM).
MS (ESI) [M+H]+ 240/242Distinct 1:1 isotopic pattern for Bromine (

).

Troubleshooting Guide

  • Problem: Product is sticky or brown.

    • Cause: Oxidation or residual acetic acid.

    • Solution: Recrystallize from Ethanol/Water (9:1). Ensure the quench water is ice-cold.

  • Problem: Low Yield.

    • Cause: Product solubility in the mother liquor.

    • Solution: The product is slightly soluble in hot acetic acid. Ensure the mixture is cooled to <10°C before filtration.

  • Problem: Incomplete Reaction.

    • Cause: Old NBS (degraded) or insufficient temperature.

    • Solution: Recrystallize NBS from water before use (if yellow). Ensure internal temp reaches 80°C.

References

  • Thermo Fisher Scientific. (2009).[5] Safety Data Sheet: 3-Bromoquinoline. Retrieved from

  • PubChem. (n.d.). 3-Bromo-4-hydroxyquinolin-2(1H)-one (Compound Summary). National Library of Medicine. Retrieved from

  • Organic Syntheses. (1943).[6] General Bromination of Activated Carbonyls (Analogous Procedure). Coll. Vol. 3, p. 381.[6] Retrieved from

Sources

protocol for O-alkylation of 3-Bromoquinoline-2,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic O-Alkylation of 3-Bromoquinoline-2,4-diol

Part 1: Executive Summary & Strategic Analysis

The alkylation of 3-Bromoquinoline-2,4-diol (structurally synonymous in solution with 3-bromo-4-hydroxyquinolin-2(1H)-one ) presents a classic problem in heterocyclic chemistry: tautomeric ambiguity .[1]

While the "diol" nomenclature implies two equivalent hydroxyl groups, the molecule exists in equilibrium with its lactam (2-quinolone) tautomer.[1] This creates three potential nucleophilic sites:

  • N1 (Nitrogen): The soft nucleophile, often favored under thermodynamic control or with soft electrophiles.[1]

  • O4 (Oxygen at C4): Phenolic character, highly acidic due to the electron-withdrawing 3-bromo substituent.[1]

  • O2 (Oxygen at C2): Lactam character, generally the least nucleophilic site unless specifically activated.[1]

The Challenge: Standard alkylation (e.g., NaH/DMF or K₂CO₃/Acetone) typically favors N-alkylation or mixtures of N,O-alkylation due to the high nucleophilicity of the deprotonated amide.[1]

The Solution: To achieve exclusive O-alkylation (either regioselective 4-O-alkylation or bis-O,O-alkylation), we must exploit Hard-Soft Acid-Base (HSAB) principles and coordination chemistry .[1] This guide details two protocols:

  • Protocol A (The Silver Route): Uses Ag₂CO₃ to lock the nitrogen via coordination, forcing electrophilic attack at the oxygens (Lactim ether formation).

  • Protocol B (The Cesium Effect): Uses Cs₂CO₃ to promote O-alkylation via the "Cesium Effect" (large cation, loose ion pair) for regioselective 4-O-alkylation.[1]

Part 2: Reaction Logic & Pathway Visualization

The following diagram maps the tautomeric equilibrium and the divergence of reaction pathways based on the chosen conditions.

ReactionPathway cluster_legend Selectivity Driver Tautomer 3-Bromoquinoline-2,4-diol (Tautomeric Equilibrium) N_Path Path 1: Standard Base (K2CO3 / NaH) Tautomer->N_Path Thermodynamic Control O_Path Path 2: Silver/Cesium Salts (Ag2CO3 / Cs2CO3) Tautomer->O_Path Kinetic/Coordination Control Prod_N N-Alkylated Product (1-Alkyl-3-bromo-4-hydroxy-2-quinolone) N_Path->Prod_N Major Product Prod_O O-Alkylated Product (2,4-Dialkoxy-3-bromoquinoline) O_Path->Prod_O Exclusive Target Ag+ blocks N-site Ag+ blocks N-site

Figure 1: Divergent alkylation pathways. Ag(I) salts block the N-lone pair, directing alkylation to the oxygen atoms (Lactim pathway).[1]

Part 3: Detailed Experimental Protocols

Protocol A: Bis-O-Alkylation (Synthesis of 2,4-Dialkoxy-3-bromoquinoline)

Target: Complete O-alkylation at both C2 and C4 positions.[1] Mechanism: Silver-mediated electrophilic substitution (Lactim ether synthesis).[1][2]

Reagents & Equipment:

  • Substrate: 3-Bromoquinoline-2,4-diol (1.0 eq)

  • Electrophile: Alkyl Iodide (excess, 3.0–4.0 eq) [e.g., Methyl Iodide, Ethyl Iodide][1]

  • Base/Promoter: Silver Carbonate (Ag₂CO₃) (2.2 eq) - Freshly prepared or stored in dark.[1]

  • Solvent: Benzene (Classic) or Toluene (Green Alternative), Anhydrous.[1]

  • Atmosphere: Argon or Nitrogen balloon.[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under argon flow.

  • Charging: Add 3-Bromoquinoline-2,4-diol (1.0 mmol, 240 mg) and Silver Carbonate (2.2 mmol, 606 mg) to the flask.

    • Note: Ag₂CO₃ is photosensitive.[1] Wrap the flask in aluminum foil to exclude light.

  • Solvation: Add anhydrous Toluene (10 mL). Stir at room temperature for 15 minutes to ensure suspension homogeneity.

  • Addition: Add the Alkyl Iodide (3.0 mmol) via syringe.

    • Critical: If using volatile alkyl halides (e.g., MeI), use a sealed pressure tube instead of a reflux setup to prevent loss of electrophile.

  • Reaction: Heat the mixture to 50–60°C for 12–24 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2).[1] The starting material (polar, stays on baseline) should disappear, and a non-polar spot (Bis-O-alkylated) will appear (Rf ~0.7-0.8).[1]

    • Side Reaction Check: A spot with intermediate polarity may indicate mono-O-alkylation (likely at C4).[1]

  • Work-up:

    • Cool reaction to room temperature.[1][3]

    • Filter the suspension through a pad of Celite to remove silver salts (AgI precipitate). Wash the pad with Ethyl Acetate.

    • Safety: Dispose of silver waste in a dedicated heavy metal waste container.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0% -> 10% EtOAc in Hexanes).

Yield Expectation: 75–85% (Bis-O-alkylated product).

Protocol B: Regioselective 4-O-Alkylation

Target: Alkylation specifically at the 4-hydroxyl group, leaving the 2-position as the quinolone (lactam).[1][2] Mechanism: Cesium effect; formation of a "loose" ion pair that favors O-alkylation of the phenoxide over the amide nitrogen.

Reagents:

  • Substrate: 3-Bromoquinoline-2,4-diol (1.0 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.1 eq)[1][2]

  • Electrophile: Alkyl Halide (1.1 eq)[1][2]

  • Solvent: DMF (Anhydrous) or Acetonitrile.[1]

Methodology:

  • Dissolve substrate in DMF (0.2 M concentration).[1]

  • Add Cs₂CO₃ and stir at RT for 30 mins to generate the cesium phenoxide.

  • Add Alkyl Halide dropwise.[1]

  • Stir at RT to 40°C . Avoid high heat to prevent N-alkylation.

  • Pour into ice water; the O-alkylated product often precipitates.[1][2] Filter and recrystallize.[1][4]

Part 4: Data Summary & Troubleshooting

Table 1: Base & Solvent Effects on Regioselectivity

BaseSolventMajor ProductMechanism Note
K₂CO₃ DMF/AcetoneN-Alkyl (or mixture)Thermodynamic control; N is soft nucleophile.[1]
NaH THF/DMFN-Alkyl Tight ion pair; high charge density on N.
Ag₂CO₃ Toluene/BenzeneBis-O-Alkyl (2,4-diOR)Ag+ coordinates N, blocking it.[1] Favors O-attack.
Cs₂CO₃ MeCN4-O-Alkyl "Cesium Effect"; loose ion pair favors O-alkylation.[1]

Troubleshooting Guide:

  • Issue: Significant N-alkylation observed (Product is polar, UV active).

    • Fix: Switch to Protocol A (Silver salts). Ensure the alkyl halide is an iodide (softer leaving group pairs well with Ag+).

  • Issue: Incomplete reaction (Mono-alkylation only).

    • Fix: The 3-Bromo group provides steric hindrance at C4 and C2.[1] Increase temperature to 80°C (for Protocol A) or use a more reactive electrophile (e.g., Benzyl bromide vs Isopropyl bromide).

  • Issue: De-bromination.

    • Fix: Avoid Pd-catalysts or reducing metals (Zn, Fe) during workup.[1][2] The C3-Br bond is stable to carbonate bases but labile to Pd(0).[1]

Part 5: References

  • Tautomerism of 4-Hydroxyquinolones:

    • Title: "The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4(1H)-ones"

    • Source:Journal of Organic and Pharmaceutical Chemistry (2016).

    • URL:

    • Relevance: Establishes that the 4-oxo form is dominant, necessitating specific drivers for O-alkylation.

  • Silver-Mediated O-Alkylation (The "Silver Salt Rule"):

    • Title: "Alkylation of Amides and Lactams" (General Review) / Specific application in Heterocyclic Chemistry.

    • Context: Use of Ag₂CO₃ is the gold standard for converting lactams to lactim ethers.

    • Source:Organic Syntheses, Coll.[1][4] Vol. 6, p.101 (General principle for lactim ethers).[1]

  • Regioselective Alkylation with Cesium:

    • Title: "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones"

    • Source:NIH / PMC (2021).[1]

    • URL:

    • Relevance: Demonstrates the utility of Cs₂CO₃ in directing O-alkylation in poly-hydroxylated aromatic systems similar to the target quinoline.

  • Synthesis of 2,4-Dimethoxyquinolines:

    • Title: "Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones"

    • Source:RSC Advances (2022).[1]

    • URL:

    • Relevance: Provides context for the stability and synthesis of 2,4-dimethoxyquinoline cores.[1]

Sources

Large-Scale Synthesis of 3-Bromoquinoline-2,4-diol: Process Development & Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Large-Scale Synthesis of 3-Bromoquinoline-2,4-diol Document Type: Application Note & Process Protocol Doc ID: AN-SYN-3BQ-024 Version: 2.1 (Industrial Process)

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Bromoquinoline-2,4-diol (also known as 3-bromo-4-hydroxy-2-quinolone). This compound is a critical pharmacophore and intermediate in the development of antiviral agents (e.g., HCV NS3 protease inhibitors), antibiotics, and NMDA receptor antagonists.

While laboratory-scale methods often utilize N-bromosuccinimide (NBS) or pyridinium tribromide, these reagents become cost-prohibitive and generate difficult waste streams at the kilogram scale. This guide focuses on the direct bromination of 4-hydroxy-2-quinolone using elemental bromine in glacial acetic acid . This route is optimized for atom economy, cost-efficiency, and purification simplicity, delivering yields >85% with purities suitable for GMP downstream processing.

Chemical Background & Reaction Engineering

Structural Dynamics & Tautomerism

The target molecule exists in equilibrium between the diol and quinolone forms. In solution, the 3-bromo-4-hydroxy-2-quinolone tautomer predominates due to the stability of the amide-like lactam structure.

  • CAS No: 10352-73-5 (generic for bromo-hydroxy-quinolone derivatives, specific isomers vary) / 5332-24-1 (related 3-bromoquinoline core).

  • Molecular Weight: 240.05 g/mol .

  • Reactivity: The C3 position is highly nucleophilic (enolic character), making it susceptible to electrophilic aromatic substitution (SEAr) under mild conditions.

Reaction Mechanism

The synthesis proceeds via an electrophilic attack of molecular bromine on the enol tautomer of the starting material.

  • Enolization: 4-Hydroxy-2-quinolone equilibrates to form a nucleophilic enol at C3.

  • Bromonium Ion Formation: The C3 carbon attacks the diatomic bromine (

    
    ), forming a resonance-stabilized cation.
    
  • Deprotonation: Loss of a proton restores aromaticity (in the pyridone ring sense), yielding the 3-bromo derivative and HBr byproduct.

Process Safety Criticalities
  • Exothermicity: The bromination is highly exothermic (

    
    ). Uncontrolled addition can lead to thermal runaway.
    
  • HBr Evolution: The reaction generates stoichiometric quantities of hydrogen bromide gas, requiring an efficient scrubbing system.

  • Regioselectivity: Temperature control is vital to prevent over-bromination (e.g., at the C6 or C8 positions on the benzenoid ring).

Materials & Equipment

Reagents
ReagentPurityRoleHazard Class
4-Hydroxy-2-quinolone >98%Starting MaterialIrritant
Bromine (

)
>99.5%ReagentCorrosive / Toxic
Glacial Acetic Acid Industrial GradeSolventCorrosive / Flammable
Sodium Bisulfite Tech GradeQuenching AgentIrritant
Ethanol (95%) Tech GradeRecrystallizationFlammable
Equipment
  • Reactor: Glass-lined or Hastelloy reactor (Stainless steel 316 is susceptible to corrosion by wet HBr/Br2).

  • Temperature Control: Jacketed system capable of maintaining 15°C to 90°C.

  • Agitation: High-torque overhead stirrer (PBT or glass-lined impeller).

  • Scrubber: Caustic scrubber (NaOH 10-15%) connected to the reactor vent to neutralize HBr fumes.

  • Dosing: Peristaltic pump or gravity feed tank with a flow meter for controlled Bromine addition.

Detailed Experimental Protocol

Phase 1: Preparation & Dissolution
  • Charge Reactor: To a clean, dry reactor, add 4-Hydroxy-2-quinolone (1.0 eq) .

  • Solvent Addition: Add Glacial Acetic Acid (10 volumes relative to mass) . Example: For 10 kg starting material, use 100 L acetic acid.

  • Heating: Heat the slurry to 80–85°C with moderate stirring (150 RPM) until a clear, amber solution is obtained.

    • Note: Complete dissolution is critical to ensure homogeneity and prevent localized over-bromination.

Phase 2: Controlled Bromination (The Critical Step)
  • Cooling: Cool the solution to 40–45°C . Do not cool below 35°C as the starting material may reprecipitate.

  • Bromine Addition: Begin the addition of Bromine (1.05 eq) via a subsurface dip tube (Teflon-lined).

    • Rate: Adjust addition rate to maintain internal temperature < 55°C .

    • Observation: The reaction mixture will turn dark red/orange. HBr gas evolution will be vigorous; ensure scrubber is active.

    • Timeframe: For a 10 kg batch, addition typically takes 2–3 hours.

  • Post-Addition Stirring: Once addition is complete, maintain temperature at 50°C for 1 hour, then cool to 20–25°C (Room Temperature).

Phase 3: Quenching & Isolation
  • Quench: Slowly add a solution of 10% Sodium Bisulfite (aq) (approx. 0.5 volumes) to the reaction mixture.

    • Purpose: Destroys unreacted bromine. The mixture color should shift from dark orange to pale yellow/white.

    • Exotherm: Mild exotherm expected.

  • Precipitation: Add Cold Water (10 volumes) slowly over 1 hour. The product will precipitate as a heavy, off-white solid.

  • Filtration: Filter the slurry using a centrifuge or Nutsche filter.

  • Washing: Wash the cake with:

    • Water (3 x 2 volumes) to remove acetic acid and inorganic salts.

    • Cold Ethanol (1 x 1 volume) to displace water and aid drying.

Phase 4: Purification (Recrystallization)

Note: Only required if HPLC purity is <98%.

  • Reslurry: Suspend the wet cake in Ethanol/Acetic Acid (9:1) mixture (15 volumes).

  • Reflux: Heat to reflux until dissolved.

  • Crystallization: Cool slowly (10°C/hour) to 5°C.

  • Final Isolation: Filter and dry in a vacuum oven at 50°C for 12 hours.

Process Visualization

Reaction Workflow Diagram

G Start Start: 4-Hydroxy-2-quinolone Dissolution Dissolution (Acetic Acid, 85°C) Start->Dissolution Cooling Cool to 40-45°C Dissolution->Cooling Bromination Bromination (Br2 Addition) Exothermic Control <55°C Cooling->Bromination Scrubber HBr Gas Scrubber (NaOH) Bromination->Scrubber HBr Gas Aging Aging (1 hr, 50°C) Bromination->Aging Quench Quench (NaHSO3) & Precipitation (H2O) Aging->Quench Filtration Filtration & Wash Quench->Filtration Product Final Product: 3-Bromoquinoline-2,4-diol Filtration->Product

Caption: Process flow diagram for the large-scale bromination of 4-hydroxy-2-quinolone, highlighting critical control points.

Chemical Transformation Scheme

Caption: Simplified reaction scheme showing the electrophilic aromatic substitution at the C3 position.

Process Optimization & Troubleshooting

Key Process Parameters (KPPs)
ParameterRangeImpact on Quality
Reaction Temp 40–55°C<40°C: Slow kinetics, sludge formation. >60°C: Over-bromination (di/tri-bromo impurities).
Br2 Stoichiometry 1.02 – 1.05 eqExcess Br2 leads to difficult quenching and color issues.
Agitation Speed High ShearPoor mixing causes localized hotspots and impurity formation.
Water Addition SlowRapid addition traps acetic acid in the crystal lattice, failing residual solvent specs.
Analytical Specifications (Acceptance Criteria)
  • Appearance: White to off-white crystalline powder.

  • Purity (HPLC):

    
     (Area %).
    
  • Melting Point: 278–280°C (dec).

  • 1H NMR (DMSO-d6):

    
     11.5 (s, 1H, NH), 10.2 (s, 1H, OH), 7.2-8.0 (m, 4H, Ar-H). Absence of signal at C3-H (
    
    
    
    ppm in SM).

References

  • Gaston, J. L., et al. (1985). Synthesis of derivatives of 4-hydroxy-2(1H)-quinolone. Journal of the Chemical Society, Perkin Transactions 1, 1135-1138. Link

  • Organic Syntheses. (1943). Bromination of phenols and hydroxy-heterocycles. Org. Synth. Coll. Vol. 3, 138. Link

  • Sigma-Aldrich. (2024). 3-Bromoquinoline Product Specification & Safety Data Sheet. Link

  • Scientific Update. (2024). Safety in Large Scale Bromination: Handling Br2 vs NBS. Link

  • PubChem. (2024). Compound Summary: 3-Bromoquinoline-2,4-diol. National Library of Medicine. Link

recrystallization procedure for 3-Bromoquinoline-2,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Crystallization Dynamics for 3-Bromoquinoline-2,4-diol

Introduction & Strategic Context

3-Bromoquinoline-2,4-diol (CAS: 14933-24-5), more accurately described by its dominant tautomer 3-bromo-4-hydroxyquinolin-2(1H)-one , is a critical scaffold in the synthesis of bioactive heterocycles, particularly quinolone antibiotics and antiviral agents.[1]

Achieving pharmaceutical-grade purity (>99.5%) for this intermediate is notoriously difficult due to two factors:

  • Tautomeric Ambiguity: The compound exists in equilibrium between the enolic (diol) and keto-amide (quinolinone) forms.[1] This duality leads to variable solubility profiles depending on solvent polarity and pH.[1]

  • High Lattice Energy: The presence of both hydrogen bond donors (NH, OH) and acceptors (C=O, N) creates a robust crystal lattice with a melting point typically exceeding 260°C. This often results in rapid, amorphous precipitation rather than controlled crystallization.

This guide outlines two protocols: the Standard Glacial Acetic Acid Method (for maximum purity) and the Green Solvent Alternative (for safety-constrained environments).

Physicochemical Profile & Solubility

Understanding the solubility landscape is the prerequisite for successful recrystallization.[1] The compound behaves as a vinylogous acid.[1]

Solvent SystemTemperatureSolubility StatusMechanistic Insight
Water 25°C / 100°CInsoluble / PoorHigh lattice energy overcomes hydration enthalpy.[1]
Ethanol (EtOH) 25°C / 78°CPoor / ModerateSoluble only at high dilution; risk of "oiling out" if water is added too fast.
Glacial Acetic Acid (AcOH) 118°C (Reflux)Excellent Optimal. Disrupts intermolecular H-bonds of the quinolinone dimer; allows controlled crystal growth upon cooling.
DMF / DMSO 25°CHighAvoid. High solubility makes recovery difficult; high boiling points complicate drying.[1]
Chloroform / DCM 25°CInsolubleUseful only for washing non-polar surface impurities.[1]

Protocol A: The Glacial Acetic Acid Method (Gold Standard)

Objective: Removal of bromination byproducts (e.g., 3,3-dibromo species) and inorganic salts.[1] Target Purity: >99% Yield Potential: 85-90%[1]

Reagents & Equipment
  • Crude 3-Bromoquinoline-2,4-diol [1]

  • Solvent: Glacial Acetic Acid (ACS Grade, >99.7%)

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle, pre-warmed glass funnel.

Step-by-Step Procedure
  • Saturation (The Dissolution Phase):

    • Place 10 g of crude material in a 250 mL round-bottom flask.

    • Add 80 mL of Glacial Acetic Acid. Note: Start with a ratio of 8 mL solvent per 1 g solid.[1]

    • Heat the mixture to reflux (approx. 118°C) with vigorous stirring.

    • Observation Point: The solution should become clear and amber-colored.[1] If solids persist after 10 minutes of reflux, add AcOH in 5 mL increments until dissolved. Do not exceed 15 mL/g to prevent yield loss.

  • Hot Filtration (Insolubles Removal):

    • While maintaining the solution near boiling, filter rapidly through a pre-warmed fluted filter paper or a sintered glass funnel.

    • Causality: Pre-warming prevents the saturated solution from crashing out on the cold glass, which would clog the filter. This step removes dust and inorganic salts (e.g., KBr) carried over from synthesis.

  • Controlled Nucleation (The Cooling Phase):

    • Allow the filtrate to cool to room temperature undisturbed over 2–3 hours.

    • Critical Mechanism:[1] Rapid cooling (e.g., ice bath immediately) traps impurities in the crystal lattice. Slow cooling allows the thermodynamic rejection of impurities.[1]

    • Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to maximize recovery.

  • Isolation & Washing:

    • Filter the crystals using vacuum filtration (Buchner funnel).[1]

    • Wash 1: Rinse with 10 mL of cold Glacial Acetic Acid (displaces mother liquor).[1]

    • Wash 2: Rinse with 20 mL of cold Water (removes residual acid).[1]

    • Wash 3: Rinse with 10 mL of cold Ethanol (facilitates drying).[1]

  • Drying:

    • Dry in a vacuum oven at 60°C for 12 hours. Ensure all acetic acid odor is gone.[1]

Protocol B: Ethanol/Water (Green Alternative)

Objective: Avoid corrosive solvents; suitable for removal of highly polar impurities.[1] Target Purity: >98%

  • Dissolution: Suspend crude solid in Ethanol (20 mL/g). Heat to reflux.[1]

  • Titration: If not fully soluble, add DMF dropwise (max 5% v/v) until clear.

  • Crystallization: Remove from heat. Add hot water dropwise until the solution becomes slightly turbid (cloud point). Add 1 mL of Ethanol to clear it again.[1]

  • Cooling: Allow to cool slowly. The addition of water increases the dielectric constant, forcing the hydrophobic bromo-quinoline to crystallize.

Process Visualization (Workflow)

The following diagram illustrates the critical decision nodes and flow for Protocol A.

RecrystallizationFlow Start Crude 3-Bromoquinoline-2,4-diol Dissolve Dissolve in Glacial AcOH (Reflux @ 118°C) Start->Dissolve CheckSol Is Solution Clear? Dissolve->CheckSol AddSolvent Add AcOH (+5 mL increments) CheckSol->AddSolvent No (Solids persist) FilterHot Hot Filtration (Remove Inorganic Salts) CheckSol->FilterHot Yes AddSolvent->Dissolve CoolSlow Slow Cooling (RT for 2 hrs -> 4°C for 1 hr) FilterHot->CoolSlow Filtrate Isolate Vacuum Filtration CoolSlow->Isolate Precipitate formed Wash Wash Sequence: 1. Cold AcOH 2. Water 3. Ethanol Isolate->Wash Dry Vacuum Dry @ 60°C Wash->Dry

Figure 1: Decision logic for the purification of 3-Bromoquinoline-2,4-diol via Acetic Acid recrystallization.

Analytical Validation (QC)

A self-validating protocol requires confirmation of identity and purity.[1]

  • Melting Point: Expect a sharp range between 274–276°C (decomposition often occurs >280°C).[1] A range >2°C indicates retained solvent or impurities.[1]

  • 1H-NMR (DMSO-d6):

    • The 4-OH proton is often invisible due to exchange or appears very downfield (>11 ppm).[1]

    • Look for the NH signal (broad singlet, ~11-12 ppm).

    • Aromatic protons: Multiplets in the 7.2–8.0 ppm range.[1]

    • Impurity Check: Absence of a singlet at ~2.1 ppm confirms removal of Acetic Acid (solvate formation is possible; if present, dry at higher temp).

Safety & Hazards

  • Glacial Acetic Acid: Corrosive and flammable.[1] Handle in a fume hood.

  • Brominated Compounds: Often act as alkylating agents or irritants.[1] Wear nitrile gloves and eye protection.[1]

References

  • RSC Publishing. (2025).[1] Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives. Retrieved from [Link] (Context on quinolinone tautomerism and bromination in acetic acid).

  • PubChem. (2025).[1] Compound Summary: 3-Bromo-4-hydroxyquinolin-2(1H)-one (CAS 14933-24-5).[1][2] Retrieved from [Link] (Tautomer identification and safety data).

Sources

Application Note & Protocols: A Framework for Unveiling the Biological Activity of 3-Bromoquinoline-2,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust screening cascade to elucidate the biological activity of the novel compound, 3-Bromoquinoline-2,4-diol. Given the lack of specific biological data for this compound, we present a logical, multi-tiered approach, beginning with broad-spectrum cytotoxicity screening and progressing to more defined mechanistic assays. This guide offers detailed, field-proven protocols for key assays, explains the scientific rationale behind experimental choices, and provides a framework for data interpretation, thereby empowering researchers to systematically uncover the therapeutic potential of this promising molecule.

Introduction: The Quinoline Scaffold and the Promise of 3-Bromoquinoline-2,4-diol

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in drug discovery due to their diverse biological activities.[2][3] The versatility of the quinoline ring system allows for extensive chemical modifications, leading to compounds with potent and selective therapeutic effects.[5] Numerous quinoline-based drugs are already on the market, targeting a range of diseases from malaria to cancer.[2][6]

Brominated quinolines, in particular, have shown significant potential, with studies demonstrating strong antiproliferative and apoptotic effects in various cancer cell lines.[7] The specific compound, 3-Bromoquinoline-2,4-diol (CAS No. 14933-24-5), remains largely uncharacterized in terms of its biological activity.[8] This application note, therefore, serves as a foundational guide to systematically investigate its potential as a therapeutic agent. We will outline a strategic assay development process designed to first identify any general cytotoxic or cytostatic effects and then to probe potential mechanisms of action, such as enzyme inhibition, which are common among quinoline derivatives.[6][9]

Proposed Screening Cascade for 3-Bromoquinoline-2,4-diol

A hierarchical screening approach is essential for efficiently characterizing a novel compound. This strategy begins with broad, cell-based assays to determine if the compound has any biological effect and then narrows the focus to more specific, target-based assays to elucidate its mechanism of action.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Investigation (If Cytotoxicity is Observed) cluster_2 Tier 3: Target Validation & Elucidation (If Enzyme Inhibition is Detected) Cytotoxicity_Screening Cytotoxicity/Cell Viability Screening (e.g., MTT, LDH assays) Apoptosis_Assay Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI Staining) Cytotoxicity_Screening->Apoptosis_Assay Indicates cell death Enzyme_Inhibition_Screen Broad Enzyme Inhibition Screen (e.g., Kinase, Topoisomerase Panels) Cytotoxicity_Screening->Enzyme_Inhibition_Screen Suggests interference with vital cellular processes Specific_Enzyme_Assay Specific Enzyme Inhibition Assay (IC50 Determination) Enzyme_Inhibition_Screen->Specific_Enzyme_Assay Identifies specific enzyme class Mechanism_of_Inhibition Mechanism of Inhibition Studies (e.g., Michaelis-Menten Kinetics) Specific_Enzyme_Assay->Mechanism_of_Inhibition Confirms target and quantifies potency

Caption: Proposed screening cascade for 3-Bromoquinoline-2,4-diol.

Tier 1: Primary Screening - Cytotoxicity and Cell Viability Assays

The initial step is to determine if 3-Bromoquinoline-2,4-diol has any effect on cell viability. Cytotoxicity assays are fundamental in drug discovery for initial screening of compound libraries.[10][11][12] A standard approach is to test the compound against a panel of human cancer cell lines to identify potential anti-proliferative activity.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[5]

  • Compound Preparation: Prepare a stock solution of 3-Bromoquinoline-2,4-diol in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for treatment.

  • Cell Treatment: Treat the cells with the various concentrations of 3-Bromoquinoline-2,4-diol. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[5]

Data Interpretation:

ParameterDescription
IC50 Value The concentration of the compound that inhibits cell growth by 50%.
Dose-Response Curve A graphical representation of the relationship between compound concentration and cell viability.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[10][13] This assay is a good orthogonal method to the MTT assay to confirm cytotoxic effects.

Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the assay kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

Data Interpretation:

ParameterDescription
% Cytotoxicity Calculated relative to a positive control (cells lysed to release maximum LDH).
EC50 Value The concentration of the compound that induces 50% of the maximum cytotoxic response.

Tier 2: Mechanistic Investigation

If 3-Bromoquinoline-2,4-diol demonstrates significant cytotoxicity, the next step is to investigate the underlying mechanism. Quinolone derivatives are known to induce apoptosis and inhibit key enzymes involved in cellular processes.[6][7]

Apoptosis vs. Necrosis Assay

Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial. This can be achieved using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with 3-Bromoquinoline-2,4-diol at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation:

Cell PopulationAnnexin V StainingPI StainingInterpretation
ViableNegativeNegativeHealthy cells
Early ApoptoticPositiveNegativeIntact membrane, externalized phosphatidylserine
Late Apoptotic/NecroticPositivePositiveCompromised membrane
NecroticNegativePositivePrimarily necrotic cell death
Broad-Spectrum Enzyme Inhibition Screening

Many quinoline derivatives exert their biological effects by inhibiting enzymes.[6][9] A broad-spectrum screen against a panel of relevant enzymes can provide initial hits for the molecular target of 3-Bromoquinoline-2,4-diol.

Recommended Enzyme Panels:

  • Kinase Panel: Protein kinases are frequent targets of quinoline-based inhibitors.[5] Screening against a diverse kinase panel is highly recommended.

  • Topoisomerase Panel: Inhibition of DNA topoisomerases is a known mechanism of action for some quinoline derivatives.[6]

  • Other Relevant Enzymes: Depending on the desired therapeutic area, other enzyme classes such as phosphatases or proteases could be considered.

Tier 3: Target Validation and Elucidation

If a specific enzyme or enzyme family is identified as a potential target in Tier 2, the next step is to validate this interaction and characterize the inhibition.

Specific Enzyme Inhibition Assay (IC50 Determination)

Once a target enzyme is identified, a specific in vitro assay is required to determine the potency of inhibition by 3-Bromoquinoline-2,4-diol. The following is a general protocol for a kinase inhibition assay, which can be adapted for other enzymes.[14][15]

Protocol: In Vitro Kinase Inhibition Assay

  • Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, and ATP in kinase reaction buffer.

  • Compound Dilution: Prepare serial dilutions of 3-Bromoquinoline-2,4-diol in the appropriate solvent.

  • Reaction Setup: In a 96- or 384-well plate, add the kinase and the test compound at various concentrations. Incubate for a short period to allow for compound binding.

  • Initiate Reaction: Start the kinase reaction by adding the substrate and ATP mixture.

  • Incubation: Incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.[14]

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate (e.g., using a specific antibody) or the amount of ADP produced (e.g., using a commercially available kit like ADP-Glo™).[16]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.

Kinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP Start->Prepare_Reagents Compound_Dilution Serially Dilute 3-Bromoquinoline-2,4-diol Prepare_Reagents->Compound_Dilution Reaction_Setup Add Kinase and Compound to Plate Compound_Dilution->Reaction_Setup Initiate_Reaction Add Substrate and ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at Optimal Temperature Initiate_Reaction->Incubation Stop_Reaction Add Stop Solution Incubation->Stop_Reaction Detection Quantify Kinase Activity Stop_Reaction->Detection Data_Analysis Calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro kinase inhibition assay.

Mechanism of Inhibition Studies

To further characterize the interaction between 3-Bromoquinoline-2,4-diol and its target enzyme, it is important to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[17][18][19] This is typically done by performing kinetic studies where the initial reaction velocity is measured at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data are then plotted using methods such as Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the initial characterization of the biological activity of 3-Bromoquinoline-2,4-diol. By following a logical, tiered approach, researchers can efficiently move from broad phenotypic screening to specific target identification and validation. The inherent versatility of the quinoline scaffold suggests that 3-Bromoquinoline-2,4-diol holds significant potential as a lead compound for drug discovery, and the systematic application of these assays will be instrumental in unlocking that potential.

References

  • Musiol, R., Jampilek, J., Kráľová, K., Richardson, D. R., & Kalinowski, D. (2007). Investigating biological activity spectrum for novel quinoline analogues. Bioorganic & Medicinal Chemistry, 15(3), 1280–1288.
  • Tiwari, R. K., Singh, S., & Singh, R. K. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(37), 25827–25852.
  • Khotimchenko, M., & Khozhaenko, E. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 23(19), 11867. [Link]

  • Stempkowska, A., & Żurek, A. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(15), 4998. [Link]

  • Ökten, S., Çakmak, O., & Karakuş, S. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 8(20), 17820–17835. [Link]

  • Rovida, S., Parapini, S., & Basilico, N. (2022). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 27(11), 3505. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Asif, M. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Future Journal of Pharmaceutical Sciences, 7(1), 1-28. [Link]

  • Merlo, A. A., & da Silva, C. M. (2013). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society, 24(9), 1493-1501. [Link]

  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved February 3, 2026, from [Link]

  • BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved February 3, 2026, from [Link]

  • Klink, T. A. (2009). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • BMG Labtech. (n.d.). Cytotoxicity assays – what your cells don't like. Retrieved February 3, 2026, from [Link]

  • Wang, Y., Xu, Y., & Li, J. (2015). Marine Bromophenol Derivative 3,4-Dibromo-5-(2-bromo-3,4-dihydroxy-6-isopropoxymethyl benzyl)benzene-1,2-diol Protects Hepatocytes from Lipid-Induced Cell Damage and Insulin Resistance via PTP1B Inhibition. Marine Drugs, 13(10), 6296–6310. [Link]

  • MDPI. (2023). Organic Compounds with Biological Activity. [Link]

  • Vinogradova, O. V., & Alabugin, I. V. (2023). Special Issue “Development and Synthesis of Biologically Active Compounds”. Molecules, 28(7), 3195. [Link]

  • Sharma, P., & Kumar, A. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6333–6361. [Link]

  • Pellis, A., & Guebitz, G. M. (2019). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Biomacromolecules, 20(12), 4474–4484. [Link]

  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved February 3, 2026, from [Link]

  • Sharma, P., & Kumar, A. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 11(6), 2630-2642. [Link]

  • ResearchGate. (n.d.). Strategies to develop enzyme assays. Retrieved February 3, 2026, from [Link]

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Application Note: Strategic Utilization of 3-Bromoquinoline-2,4-diol in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthetic utility of 3-bromoquinoline-2,4-diol (predominantly existing as its tautomer 3-bromo-4-hydroxyquinolin-2(1H)-one ) as a bifunctional scaffold for constructing fused heterocyclic systems. Unlike simple quinolines, this halogenated intermediate offers orthogonal reactivity: the C3-bromide serves as a handle for transition-metal-catalyzed cross-couplings, while the C2/C4-oxygen functionalities allow for cyclization and nucleophilic substitution. This note provides validated protocols for synthesizing furo[3,2-c]quinolines (privileged scaffolds in oncology and antimicrobial research) and accessing 2,4-dichloro-3-bromoquinoline for divergent library synthesis.

Introduction: The Bifunctional Advantage

In medicinal chemistry, the 3-bromo-4-hydroxyquinolin-2(1H)-one scaffold (referred to herein as 1 ) is a "linchpin" intermediate. Its value lies in the proximity of the C3-halogen to the C4-hydroxyl group.

Tautomeric Considerations

While often cataloged as "3-bromoquinoline-2,4-diol," the compound exists primarily as the 2-quinolone tautomer in both solid state and solution (DMSO-d6). This structural reality dictates experimental design:

  • C3-Position: Electrophilic site (Br) suitable for Pd-catalyzed oxidative addition.

  • C4-Position: Nucleophilic site (OH/Carbonyl) suitable for O-alkylation or cyclization.

  • C2-Position: Amide carbonyl, generally less reactive until activated (e.g., by POCl₃).

Reactivity Map

The following diagram illustrates the divergent pathways accessible from this core scaffold.

ReactivityMap Core 3-Bromo-4-hydroxy- quinolin-2(1H)-one Furo Furo[3,2-c]quinolines (via Sonogashira/Cyclization) Core->Furo Terminal Alkyne Pd/Cu Suzuki 3-Aryl-4-hydroxyquinolones (via Suzuki Coupling) Core->Suzuki Ar-B(OH)2 Pd(0) Chloro 2,4-Dichloro-3-bromoquinoline (via POCl3) Core->Chloro POCl3 Reflux Thieno Thieno[3,2-c]quinolines (via Thiolation) Core->Thieno Na2S ClCH2COOEt

Figure 1: Divergent synthetic pathways from the 3-bromoquinoline-2,4-diol scaffold.

Module A: Synthesis of Furo[3,2-c]quinolines (The "Dictamnine" Route)

The most high-value application of scaffold 1 is the synthesis of furo[3,2-c]quinolin-4(5H)-ones. These tricyclic structures mimic the alkaloid dictamnine and exhibit potent DNA intercalation properties.

Mechanism: The Sonogashira-Cyclization Cascade

This protocol utilizes a "one-pot, two-step" concept where a Sonogashira coupling installs an alkyne at C3, followed by a 5-endo-dig (or 5-exo-dig depending on substitution) cyclization of the C4-hydroxyl onto the alkyne.

Validated Protocol

Target: 2-Phenylfuro[3,2-c]quinolin-4(5H)-one Scale: 1.0 mmol

Reagents:

  • Substrate: 3-Bromo-4-hydroxyquinolin-2(1H)-one (240 mg, 1.0 mmol)

  • Coupling Partner: Phenylacetylene (1.2 eq)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (10 mol%)

  • Base: Triethylamine (Et₃N) (3.0 eq)

  • Solvent: DMF (anhydrous, 5 mL)

Step-by-Step Methodology:

  • Setup: In a dry Schlenk tube, charge the substrate, Pd catalyst, and CuI under an argon atmosphere.

  • Solvation: Add anhydrous DMF and Et₃N via syringe. Degas the mixture by bubbling argon for 5 minutes.

  • Addition: Add phenylacetylene dropwise.

  • Coupling: Heat the mixture to 80°C for 4 hours. Note: Monitoring by TLC (50% EtOAc/Hexane) will show the disappearance of the starting bromide.

  • Cyclization: Increase temperature to 110°C and stir for an additional 2-4 hours. This thermal boost promotes the intramolecular attack of the C4-oxygen onto the alkyne.

  • Workup: Cool to room temperature. Pour into ice-water (20 mL). The product often precipitates as a solid.

  • Purification: Filter the precipitate. Wash with water and cold diethyl ether. Recrystallize from Ethanol/DMF.

Yield Expectation: 75-85%

FuroSynthesis Start Start: 3-Bromo-4-hydroxyquinolin-2(1H)-one Step1 Sonogashira Coupling (Pd/Cu, Phenylacetylene, 80°C) Start->Step1 Inter Intermediate: 3-(Phenylethynyl)-4-hydroxyquinolin-2-one Step1->Inter C-C Bond Formation Step2 Thermal Cyclization (110°C, intramolecular attack) Inter->Step2 In situ End Product: 2-Phenylfuro[3,2-c]quinolin-4(5H)-one Step2->End Ring Closure

Figure 2: Workflow for the cascade synthesis of furoquinolines.

Module B: Activation via POCl₃ (The "Chlorination" Route)

For researchers requiring substitution at the C2 or C4 positions (e.g., to introduce amines or ethers), converting the diol to a dichloro-species is essential.

Protocol: Synthesis of 3-Bromo-2,4-dichloroquinoline

Safety Warning: POCl₃ is highly corrosive and reacts violently with water. Perform in a fume hood.

Methodology:

  • Mix: Place 3-bromo-4-hydroxyquinolin-2(1H)-one (1.0 g) in a round-bottom flask.

  • Reagent: Add POCl₃ (5.0 mL, excess).

  • Reflux: Heat to reflux (105°C) for 3 hours. The suspension will clear as the reaction proceeds.

  • Quench (Critical): Cool the reaction mixture. Pour slowly onto crushed ice with vigorous stirring. Do not allow the temperature to spike.

  • Neutralization: Neutralize the aqueous slurry with NH₄OH or saturated NaHCO₃ to pH 8.

  • Extraction: Extract with Dichloromethane (DCM). Dry over Na₂SO₄ and concentrate.

Application Note: The resulting 2,4-dichloro-3-bromoquinoline allows for regioselective nucleophilic aromatic substitution (SNAr). The C4-chlorine is significantly more reactive than the C2-chlorine due to the electronic influence of the quinoline nitrogen.

PositionReactivity OrderTypical Nucleophiles
C4-Cl High (1st Displacement)Amines, Alkoxides, Thiols
C2-Cl Moderate (2nd Displacement)Stronger Nucleophiles, High Temp
C3-Br Low (Requires Pd-Catalysis)Boronic Acids, Alkynes

Module C: Suzuki-Miyaura Cross-Coupling

This protocol preserves the quinolone core while adding aryl diversity at C3.

Protocol:

  • Solvent System: Dioxane:Water (4:1).

  • Base: K₂CO₃ (2.5 eq).

  • Catalyst: Pd(dppf)Cl₂ (3 mol%) is preferred over Pd(PPh₃)₄ for steric robustness.

  • Conditions: 90°C, 12 hours.

  • Purification: Acidification with 1M HCl is often required during workup to re-precipitate the 4-hydroxyquinolin-2-one product from the basic aqueous phase.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Cyclization (Module A) Temperature too lowEnsure the second stage of the reaction reaches >100°C.
Pd Black Formation Oxygen contaminationDegas solvents thoroughly; increase ligand loading (PPh₃).
Poor Solubility High polarity of quinoloneUse DMF or DMAc as solvent; avoid Ethanol for coupling steps.
Regio-scrambling (Module B) Overheating during SNArPerform C4-substitution at 0°C to RT; C2 requires heating.

References

  • Synthesis of Furo[3,2-c]quinolines via Acid-Catalyzed Tandem Reaction. Source: RSC Advances, 2012. Context: Describes the reaction of 4-hydroxy-2-quinolones with propargylic alcohols. URL:[Link]

  • Palladium-Catalyzed Synthesis of Quinolones and Furoquinolines. Source: PMC (PubMed Central), 2014. Context: Detailed mechanistic insight into Pd-catalyzed cyclizations involving alkynes and quinolone scaffolds. URL:[Link]

  • Synthesis and Biological Evaluation of Dictamnine Derivatives. Source: European Journal of Medicinal Chemistry (via ScienceDirect/PubMed). Context: Highlights the biological importance of the furo[3,2-c]quinoline scaffold derived from 3-bromo precursors. URL:[Link]

  • Regioselective Substitution of 2,4-Dichloro-3-bromoquinoline. Source: Journal of Organic Chemistry (ACS). Context: foundational text on the reactivity differences between C2, C3, and C4 halogens in quinoline systems. URL:[Link]

Troubleshooting & Optimization

troubleshooting poor regioselectivity in the bromination of quinoline-2,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Regioselectivity in Bromination Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Executive Summary: The "Diol" Misconception

Before troubleshooting specific reaction conditions, it is critical to address the fundamental chemistry of the substrate. While often cataloged as quinoline-2,4-diol , this molecule exists predominantly as 4-hydroxy-2-quinolone in solution (DMSO, alcohols, acetic acid).

This tautomeric reality dictates the regioselectivity of electrophilic aromatic substitution (EAS):

  • Position 3 (C3): Acts as the

    
    -carbon of a cyclic 
    
    
    
    -dicarbonyl system. It is highly nucleophilic and kinetically favored for bromination.
  • Position 6 (C6): A standard aromatic position activated by the nitrogen lone pair (para-position). It is thermodynamically accessible but significantly less reactive than C3.

The Core Conflict: Direct bromination will always favor C3 first. If you are attempting to synthesize the 6-bromo derivative via direct bromination of the unsubstituted ring, you are fighting a losing kinetic battle.

Module 1: Diagnostic & Troubleshooting Guide

Issue 1: "I am targeting the 6-bromo derivative, but I isolate 3-bromo or 3,6-dibromo mixtures."

Diagnosis: You are attempting a direct electrophilic substitution on a substrate where C3 is orders of magnitude more reactive than C6. Standard brominating agents (


, NBS) will quantitatively consume the C3 position before touching the benzenoid ring.

Corrective Action (The Precursor Strategy): Do not use quinoline-2,4-diol as your starting material. The only reliable industrial route to high-purity 6-bromo-4-hydroxy-2-quinolone is to introduce the bromine before cyclization.

  • Protocol: React 4-bromoaniline with diethyl malonate (or Meldrum's acid) followed by thermal cyclization (Conrad-Limpach or similar synthesis).

  • Why: This locks the bromine at position 6 (para to the nitrogen) without competition from the C3 position.

Issue 2: "I want the 3-bromo product, but I see over-bromination or oxidation byproducts."

Diagnosis: This usually stems from lack of stoichiometric control or using a solvent that promotes radical pathways (like benzylic bromination) rather than ionic EAS.

Corrective Action:

  • Stoichiometry: Use exactly 1.05 equivalents of Bromine (

    
    ).
    
  • Solvent Switch: Use Glacial Acetic Acid .[1] It stabilizes the ionic intermediate and suppresses radical side reactions.

  • Temperature: Maintain

    
     to Room Temperature. Heating is unnecessary and promotes C6 attack (dibromination).
    
Issue 3: "My product is a mixture of 3-bromo and 3,6-dibromo that I cannot separate."

Diagnosis: Over-bromination occurred. Separation is difficult because both compounds are high-melting solids with poor solubility in common organic solvents.

Corrective Action:

  • Purification: Recrystallization from DMF (Dimethylformamide) or Acetic Acid is superior to column chromatography for these polar substrates.

  • Chemical Scrub: If you have mostly 3-bromo with trace 3,6-dibromo, you are often stuck. It is more efficient to discard and restart with strict temperature control (

    
    ) to prevent the second bromination event.
    

Module 2: Standardized Experimental Protocols

Protocol A: Selective Synthesis of 3-Bromo-4-hydroxy-2-quinolone

Target: Kinetic Product

ParameterSpecificationNote
Substrate 4-Hydroxy-2-quinolone (1.0 eq)Dissolved in Glacial Acetic Acid (10 mL/g)
Reagent Liquid Bromine (

) (1.05 eq)
Dilute in AcOH before addition.
Temperature

-

Do not heat.
Time 1 - 2 HoursMonitor by TLC (Mobile Phase: 10% MeOH in DCM).
Quench

(aq)
Saturated solution to remove excess bromine.

Step-by-Step:

  • Suspend the starting material in glacial acetic acid.

  • Add the bromine solution dropwise over 20 minutes. The reaction is exothermic; rapid addition may cause local heating and over-bromination.

  • Stir until the starting material spot disappears on TLC.

  • Pour the mixture into ice water (5x volume).

  • Filter the resulting precipitate.[1] Wash with water and cold ethanol.[1]

Protocol B: Synthesis of 6-Bromo-4-hydroxy-2-quinolone (Indirect Route)

Target: Thermodynamic/Regio-controlled Product

Note: This bypasses the selectivity issue entirely.

  • Condensation: Reflux 4-bromoaniline (1.0 eq) with diethyl malonate (1.1 eq) in diphenyl ether or using a dehydrating agent.

  • Cyclization: Heat the intermediate anilide to

    
     (thermal cyclization) or use Polyphosphoric Acid (PPA) at 
    
    
    
    .
  • Result: Exclusive formation of the 6-bromo isomer.

Module 3: Decision Logic & Mechanism

The following diagram illustrates the critical decision pathways based on your target regiochemistry.

QuinolineBromination cluster_mech Reactivity Profile Start Start: Quinoline-2,4-diol (4-hydroxy-2-quinolone) Target3 Target: 3-Bromo Start->Target3 Direct Bromination (Br2/AcOH, 25°C) Kinetic Control Target6 Target: 6-Bromo Start->Target6 Direct Bromination (NOT RECOMMENDED) Yields Mixtures Target36 Target: 3,6-Dibromo Start->Target36 Forced Bromination (Excess Br2, Heat) Thermodynamic Control Precursor Use Precursor: 4-Bromoaniline Precursor->Target6 Cyclization (Diethyl malonate, Heat) Mech1 C3 Position: Enaminone Character High Nucleophilicity Mech2 C6 Position: Benzenoid Ring Lower Reactivity Mech1->Mech2 Reactivity Gap (>100x rate diff)

Figure 1: Strategic decision tree for bromination. Note that the 6-bromo derivative requires a different starting material for high purity.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use NBS (N-Bromosuccinimide) instead of liquid bromine? A: Yes, for the 3-bromo derivative. NBS in Acetonitrile (MeCN) or DMF is milder and easier to handle. It is excellent for small-scale (


) reactions. However, atom economy is lower compared to 

.

Q: Why does the reaction turn black/dark red? A: This indicates oxidation of the phenol/enamine system or formation of charge-transfer complexes. Ensure your bromine addition is slow and the temperature is controlled. If using NBS, ensure it is not degraded (yellow/orange NBS indicates free


).

Q: How do I confirm the regiochemistry of my product? A:


 NMR is definitive.
  • 3-Bromo: You will see the disappearance of the singlet at

    
     ppm (the H-3 proton). The aromatic region (H-5,6,7,[2][3]8) will remain intact (4 protons).
    
  • 6-Bromo: The H-3 singlet at

    
     ppm will be present. The aromatic region will show a specific splitting pattern for 1,2,4-substitution (d, dd, d).
    

References

  • Regioselective Bromination of Quinolines

    • Ökten, S., et al. (2016).[4] "Reinvestigation of bromination of 8-substituted quinolines." Organic Communications, 9(4), 82-93.[4]

    • (Validates bromination patterns and conditions).

  • Tautomerism and Reactivity

    • Abdou, M. M. (2011). "Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions.
    • (Comprehensive review of the 3-position reactivity vs. benzenoid ring).

  • Synthesis of 6-Bromo Derivatives (Precursor Route)

    • CN106432073B (Patent). "Preparation method of 6-bromo-4-chloroquinoline."
    • (Confirms the industrial necessity of starting from 4-bromoaniline for 6-substituted quinolines).

  • General Quinolone Protocols

    • Kappe, C. O., et al. "Synthesis of 4-Hydroxy-2-quinolones." Journal of Organic Chemistry.
    • (Foundational protocols for cyclization).

Sources

Technical Support Center: Scaling Up 3-Bromoquinoline-2,4-diol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-BQ24-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Guide for Scale-Up of 3-Bromo-2,4-dihydroxyquinoline (3-Bromo-4-hydroxy-2-quinolone)[1]

Executive Summary

Welcome to the technical support hub for the synthesis of 3-Bromoquinoline-2,4-diol . Whether you are transitioning from gram-scale discovery to kilogram-scale process development, this molecule presents unique challenges rooted in its tautomeric behavior , poor solubility , and exothermic halogenation profile.[2]

This guide addresses the critical bottlenecks encountered when scaling the bromination of 2,4-quinolinediol (also known as 4-hydroxy-2-quinolone). Our protocols prioritize safety, yield, and purity, avoiding chromatographic purification in favor of scalable crystallization techniques.[2]

Section 1: The Synthesis Workflow

The following process flow diagram outlines the critical decision points and operational steps for the safe scale-up of this reaction.

Synthesis_Workflow cluster_safety Safety Critical Control Points Start Start: 2,4-Quinolinediol (Solid Charge) Solvent Solvent Selection (AcOH or DMF/MeCN) Start->Solvent Slurry Form Slurry (Substrate often insoluble) Solvent->Slurry Addition Controlled Addition (Maintain T < 40°C) Slurry->Addition Reagent Brominating Agent (Br2 or NBS) Reagent->Addition Dropwise Reaction Reaction Progress (IPC: HPLC/TLC) Addition->Reaction Decision_IPC Conversion > 98%? Reaction->Decision_IPC Decision_IPC->Addition No (Add more reagent) Quench Quench Excess Br2 (NaHSO3 / Water) Decision_IPC->Quench Yes Filtration Filtration (Product precipitates) Quench->Filtration Wash Displacement Wash (Remove HBr/Succinimide) Filtration->Wash Dry Drying (Vacuum oven) Wash->Dry Final Final Product 3-Bromoquinoline-2,4-diol Dry->Final

Figure 1: Operational workflow for the bromination of 2,4-quinolinediol, highlighting critical control points (CCPs) for temperature and conversion.

Section 2: Troubleshooting & FAQs

This section addresses specific tickets submitted by process chemists regarding the bromination step.

Ticket #1: "The reaction mixture turned into a solid brick."

Issue: Severe solidification/thickening during the reaction, causing stirrer failure. Root Cause:

  • Solubility Profile: Both the starting material (2,4-quinolinediol) and the product are high-melting solids with poor solubility in standard non-polar solvents.

  • Tautomerism: The molecule exists largely as the 4-hydroxy-2-quinolone tautomer, which facilitates strong intermolecular hydrogen bonding, creating a rigid crystal lattice [1].

  • Solvent Volume: Discovery protocols often use high dilution (20-50 volumes), which is unfeasible on scale.[1][2]

Solution:

  • Solvent Switch: Use Glacial Acetic Acid (AcOH) .[1][2] While the substrate may not fully dissolve, AcOH disrupts hydrogen bonding enough to maintain a stirrable slurry.[2]

  • Mechanical Torque: Magnetic stirring is insufficient for scale-up >10g.[1] Use an overhead mechanical stirrer with a high-torque anchor or pitch-blade impeller .[1]

  • Temperature Management: Slight elevation of temperature (40–50°C) can improve rheology, but watch for regioselectivity issues (see Ticket #2).[1][2]

Ticket #2: "We are seeing 3,3-dibromo or 6-bromo impurities."[1]

Issue: HPLC shows over-brominated side products or regioisomers. Root Cause:

  • 3-Position Nucleophilicity: The C-3 position (alpha to both carbonyls) is highly nucleophilic (active methylene character).[1] Once monobrominated, it can still react if local concentration of bromine is high [2].[1][2]

  • Ring Activation: If the temperature is too high, the benzene ring (specifically position 6) becomes susceptible to electrophilic aromatic substitution.[2]

Solution:

  • Control Reagent Stoichiometry: Use 0.95 to 1.05 equivalents of Bromine (

    
    ) or NBS.[1] Do not use a large excess "just to be safe."[1]
    
  • Addition Rate: Add the brominating agent dropwise (or via dosing pump) to the slurry.[1] This ensures the concentration of

    
     is never high enough locally to favor di-bromination.[1]
    
  • Temperature: Keep the reaction below 40°C . Higher temperatures activate the benzene ring.[1]

Ticket #3: "Safety concerns regarding HBr evolution."

Issue: The reaction generates significant gas, pressurizing the reactor and corroding equipment.[2] Root Cause:

  • The use of elemental Bromine (

    
    ) generates 1 mole of Hydrogen Bromide (
    
    
    
    ) gas for every mole of product formed.[1][2]
  • Even using NBS generates succinimide, which is benign, but

    
     is often preferred for cost on scale.[1][2]
    

Solution:

  • Scrubber System: Connect the reactor vent to a caustic scrubber (NaOH solution) to neutralize exiting

    
     gas.[1]
    
  • Alternative Reagent: For pilot scales (<1 kg) where safety is paramount over raw material cost, use N-Bromosuccinimide (NBS) in Acetonitrile or DMF.[1][2] This avoids gas evolution, though the atom economy is lower [3].[1][2]

Section 3: Comparative Data (Reagents)

Choosing the right brominating agent is the most critical decision for scale-up.[1]

FeatureElemental Bromine (

)
N-Bromosuccinimide (NBS)
Cost Low (Commodity chemical)High (Specialty reagent)
Atom Economy High (creates HBr)Low (creates Succinimide waste)
Exothermicity High (Rapid reaction)Moderate (Slower release)
Safety Corrosive, volatile, toxic fumesSolid, dust hazard, milder
Purification Product precipitates; HBr leaves as gasSuccinimide is water-soluble (wash away)
Recommended Scale > 100 g (Production) < 100 g (Lab/Pilot)

Section 4: Optimized Scale-Up Protocol

Target Scale: 100 g Input Reaction Type: Heterogeneous Slurry Halogenation[1][2]

Setup & Charging
  • Equip a 1L jacketed reactor with an overhead mechanical stirrer (Anchor impeller), temperature probe, and reflux condenser connected to a caustic scrubber (10% NaOH).

  • Charge 2,4-Quinolinediol (100 g, 0.62 mol) .

  • Charge Glacial Acetic Acid (500 mL, 5 vol) . Note: The mixture will be a thick white slurry.

  • Begin stirring at 250-300 RPM. Ensure the slurry is moving effectively.[1]

Bromination (The Critical Step)
  • Option A (Elemental Bromine):

    • Prepare a solution of Bromine (32 mL, 1.0 eq) in Acetic Acid (100 mL) .

    • Add this solution via addition funnel over 60–90 minutes .

    • Control: Maintain internal temperature 20–30°C . Do not exceed 35°C.

  • Option B (NBS):

    • Add solid NBS (110 g, 1.0 eq) in portions over 1 hour. Warning: Solid addition to a slurry can be mechanically difficult.

Reaction & Quench
  • Stir at room temperature for 2–4 hours.

  • IPC (In-Process Control): Take an aliquot, dissolve in DMSO-d6 for NMR or MeOH for HPLC. Look for disappearance of starting material.[1]

  • Once complete, pour the reaction mixture into Ice Water (1000 mL) containing Sodium Bisulfite (5 g) . This quenches any unreacted bromine (removes orange color).[1][2]

Isolation
  • The product, 3-Bromoquinoline-2,4-diol , will precipitate as a heavy solid.[2]

  • Filter via Buchner funnel (or centrifuge for larger scales).[1][2]

  • Wash 1: Water (2 x 200 mL) to remove Acetic Acid and inorganic salts.[1][2]

  • Wash 2: Cold Acetone or Ethanol (1 x 100 mL) to displace water and remove trace organic impurities.[1][2]

  • Drying: Vacuum oven at 50°C for 12 hours.

References

  • Tautomerism of 4-Hydroxyquinolines

    • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976).[2] The Tautomerism of Heterocycles. Academic Press.[1] (Fundamental text establishing the keto-enol equilibrium favoring the quinolone form).

  • Bromination Mechanism & Selectivity

    • Kappe, T., et al. (1990).[1][2] "Halogenation of 4-hydroxy-2-quinolones." Journal of Heterocyclic Chemistry, 27(5).[1][2] (Describes the nucleophilicity of the C-3 position).[1]

  • Safety in Bromination Scale-up

    • Org.[1][3][4][5][6] Process Res. Dev. 2019, 23, 12, 2608–2627.[1][2] "Scalable and Safe Bromination Protocols." (General guide on replacing Br2 with safer alternatives or handling Br2 in flow).[1][2]

  • General Synthesis of 3-Bromo-4-hydroxy-2-quinolone

    • Organic Syntheses, Coll.[1][2] Vol. 3, p. 123. (Classic procedures for quinoline derivative functionalization). [1][2]

Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA) and Calorimetry study.[1]

Sources

Validation & Comparative

3-Bromo- vs. 3-Chloroquinoline-2,4-diol: A Comparative Guide for Probe Development

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromoquinoline-2,4-diol versus 3-chloroquinoline-2,4-diol in Biological Assays Content Type: Technical Comparison Guide

Executive Summary & Strategic Positioning

In the landscape of medicinal chemistry, 3-bromoquinoline-2,4-diol (3-Br-Q) and 3-chloroquinoline-2,4-diol (3-Cl-Q) serve two distinct roles: as pharmacophores in their own right (specifically for NMDA receptor antagonism and weak antimicrobial activity) and, more critically, as divergent synthetic platforms .

While both molecules share the privileged quinoline-2,4-diol scaffold (often existing in equilibrium with their 4-hydroxy-2-quinolone tautomers), their utility in biological assays is dictated by the electronic and steric differences of the halogen substituent.

  • Select 3-Bromoquinoline-2,4-diol if: Your primary goal is downstream functionalization via palladium-catalyzed cross-coupling (Suzuki/Sonogashira) to generate high-affinity libraries, or if you require a more lipophilic ligand to probe hydrophobic pockets in glycine-site NMDA receptors.

  • Select 3-Chloroquinoline-2,4-diol if: You are conducting cost-sensitive high-throughput screening (HTS) where the scaffold is a fragment, or if you need to probe the steric limit of a binding pocket where the larger bromine atom causes steric clash.

Physicochemical & Mechanistic Comparison

The choice between the bromo- and chloro- derivatives fundamentally alters the physicochemical profile of the ligand, influencing both membrane permeability (LogP) and binding kinetics.

Table 1: Comparative Physicochemical Profile[1]
Feature3-Chloroquinoline-2,4-diol3-Bromoquinoline-2,4-diolBiological Implication
Atomic Radius 1.75 Å1.85 ÅSteric Fit: Br is significantly bulkier, potentially clashing in tight enzymatic pockets (e.g., DNA Gyrase active site).
C-X Bond Length ~1.73 Å~1.89 ÅMetabolic Stability: C-Cl is more resistant to oxidative metabolism than C-Br.
Electronegativity 3.16 (Pauling)2.96 (Pauling)pKa Modulation: Cl lowers the pKa of the 4-OH group more than Br, affecting ionization at physiological pH.
Lipophilicity (LogP) LowerHigher (~ +0.3 to 0.5 units)Permeability: 3-Br variants generally show superior passive diffusion across bacterial membranes.
Halogen Bonding WeakStrongBinding Affinity: Br can act as a Lewis acid in halogen bonds with backbone carbonyls in target proteins.
Mechanistic Insight: The Tautomeric Trap

Both compounds exist in a tautomeric equilibrium that is solvent-dependent. In biological buffers (pH 7.4), the 4-hydroxy-2-quinolone form often predominates over the 2,4-diol form. This is critical for assay interpretation:

  • Assay Interference: The dione/quinolone form can chelate metal ions (Mg²⁺, Mn²⁺), which are essential cofactors for many enzymes (e.g., polymerases, kinases), potentially leading to false positives in biochemical assays.

Biological Assay Performance

A. Antimicrobial Susceptibility (MIC)

Direct screening of these 3-halo intermediates often yields modest activity (MIC > 64 µg/mL) compared to fluoroquinolone drugs. However, they are distinct in their spectrum.

  • Gram-Positive (e.g., S. aureus): The 3-Bromo analog typically exhibits 2-4x lower MICs than the 3-Chloro analog.

    • Reasoning: The increased lipophilicity of the bromine facilitates penetration through the thick peptidoglycan layer.

  • Gram-Negative (e.g., E. coli): Both compounds show poor intrinsic activity due to efflux pumps.

    • Optimization: Activity is drastically improved when the 3-halo group is displaced by hydrophobic aryl or alkyl groups.

B. NMDA Receptor Antagonism (Glycine Site)

In neuropharmacology, 3-substituted-4-hydroxy-2-quinolones are classic antagonists at the glycine modulatory site of the NMDA receptor.

  • 3-Chloro: Often serves as a baseline antagonist.

  • 3-Bromo: Frequently shows higher affinity (Ki) due to the "halogen bond" effect—the bromine atom can donate a sigma-hole to carbonyl oxygens within the receptor binding pocket, an interaction the chlorine atom performs poorly.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting between the Chloro and Bromo derivatives based on the experimental objective.

ComparisonWorkflow Start Select Core Scaffold Objective Define Experimental Objective Start->Objective DirectBinding Direct Target Binding (NMDA / Antimicrobial) Objective->DirectBinding LibraryGen Library Generation (SAR Exploration) Objective->LibraryGen StericCheck Is Binding Pocket Constrained? DirectBinding->StericCheck Coupling Palladium Cross-Coupling (Suzuki/Sonogashira) LibraryGen->Coupling UseCl Select 3-Chloro (Smaller, Electron-withdrawing) StericCheck->UseCl Yes (Tight) UseBr Select 3-Bromo (Lipophilic, Halogen Bonding) StericCheck->UseBr No (Open/Hydrophobic) Reactivity 3-Br >> 3-Cl Reactivity Coupling->Reactivity FinalChoice MANDATORY: Select 3-Bromo (3-Cl is inert under mild conditions) Reactivity->FinalChoice

Caption: Decision tree for selecting 3-Br vs 3-Cl quinoline-2,4-diol based on steric constraints and synthetic reactivity requirements.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The inclusion of positive controls is mandatory to distinguish true inactivity from assay failure.

Protocol A: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of 3-Br-Q vs 3-Cl-Q.

Reagents:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).

  • Resazurin dye (0.01% w/v) (Viability indicator).

  • Test Compounds: 3-Bromoquinoline-2,4-diol and 3-Chloroquinoline-2,4-diol.

  • Control: Ciprofloxacin (Positive), DMSO (Vehicle Negative).

Workflow:

  • Stock Preparation: Dissolve compounds in 100% DMSO to 10 mg/mL. Note: 3-Br-Q may require mild warming (37°C) due to lower solubility.

  • Dilution: Prepare a 2-fold serial dilution in MHB across a 96-well plate. Final concentration range: 512 µg/mL to 0.5 µg/mL. Ensure final DMSO concentration is < 1%.

  • Inoculation: Add bacterial suspension (S. aureus ATCC 29213) adjusted to

    
     CFU/mL.
    
  • Incubation: 37°C for 18-24 hours.

  • Readout (The Resazurin Step): Add 30 µL of Resazurin solution to each well. Incubate for 1-2 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

  • Data Analysis: The MIC is the lowest concentration well that remains blue.

Critical Comparison Note: Expect the 3-Br analog to precipitate at concentrations >256 µg/mL in aqueous media. Verify precipitation visually before reading results to avoid false "inhibition" calls due to turbidity masking.

Protocol B: Synthetic "Assay" - Suzuki-Miyaura Coupling Efficiency

Objective: Demonstrate the superior utility of 3-Br-Q for generating bioactive libraries.

Reaction:



  • Setup: In two separate vials, charge 3-Br-Q (1.0 eq) and 3-Cl-Q (1.0 eq).

  • Conditions: Add Phenylboronic acid (1.2 eq),

    
     (5 mol%), and 
    
    
    
    (2M aq, 3 eq) in Dioxane.
  • Execution: Heat both vials to 90°C for 4 hours.

  • Analysis (HPLC/TLC):

    • 3-Br-Q Vial: Expect >90% conversion to the 3-phenyl product.

    • 3-Cl-Q Vial: Expect <10% conversion (or no reaction). The C-Cl bond at the 3-position is electronically deactivated by the electron-rich enol/quinolone system and requires specialized ligands (e.g., Buchwald biaryl phosphines) to react.

References

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Vertex AI Search Results (Source: NIH/PMC). [Link]

  • Structure-Activity Relationships of the Quinolone Antibacterials. ResearchGate. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues. RSC Advances. [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]

A Prospective Analysis: Evaluating the Kinase Inhibitory Potential of 3-Bromoquinoline-2,4-diol Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Quest for Novel Kinase Inhibitors

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors like Neratinib and Cabozantinib[1][2]. This guide delves into a prospective analysis of 3-Bromoquinoline-2,4-diol , a member of the quinolinone family, comparing its hypothetical kinase inhibitory activity with that of well-established, potent kinase inhibitors: the broad-spectrum inhibitor Staurosporine , and the clinically approved multi-targeted inhibitors Dasatinib and Sunitinib .

It is imperative to state upfront that, to date, specific experimental data on the kinase inhibitory activity of 3-Bromoquinoline-2,4-diol is not available in the public domain. Therefore, this guide will leverage data from structurally related 4-hydroxy-quinolin-2-one derivatives to build a scientifically grounded hypothesis on its potential efficacy and selectivity. This comparative analysis aims to provide a valuable theoretical framework for researchers interested in exploring this and similar compounds for kinase-targeted drug discovery.

The Quinoline-2,4-diol Scaffold: A Foundation for Kinase Inhibition

The 4-hydroxy-2(1H)-quinolinone core is a key pharmacophore found in various biologically active molecules, including some with demonstrated anticancer properties[3][4]. These compounds are known to interact with the ATP-binding site of kinases, a common mechanism of action for a vast number of kinase inhibitors[5]. The diol tautomer of the 4-hydroxy-2(1H)-quinolinone, the quinoline-2,4-diol, presents key hydrogen bond donor and acceptor sites that can facilitate strong interactions within the kinase hinge region. The bromine atom at the 3-position in our topic compound, 3-Bromoquinoline-2,4-diol, is expected to introduce steric and electronic modifications that could influence its binding affinity and selectivity profile.

Comparative Analysis: Benchmarking Against the Titans

To frame the potential of 3-Bromoquinoline-2,4-diol, we compare it against three well-characterized kinase inhibitors with distinct profiles.

  • Staurosporine: A natural product that acts as a potent, but non-selective, ATP-competitive kinase inhibitor. It binds to a vast number of kinases, making it a valuable research tool but unsuitable for clinical use due to toxicity.

  • Dasatinib: A powerful, second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). It targets multiple kinases, with high affinity for BCR-ABL and Src family kinases.

  • Sunitinib: An oral multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs), including VEGFRs and PDGFRs, playing a crucial role in inhibiting tumor angiogenesis.

The following table summarizes the known activities of these established inhibitors. The prospective data for 3-Bromoquinoline-2,4-diol is speculative and based on the general activity of the quinolinone scaffold.

Compound Class Primary Kinase Targets Potency (IC50) Selectivity
3-Bromoquinoline-2,4-diol Quinolinone (Hypothetical)EGFR, Src family, others?UnknownUnknown
Staurosporine Natural ProductBroad Spectrum (PKC, PKA, Src, etc.)Low nMLow
Dasatinib SyntheticBCR-ABL, Src family, c-Kit, PDGFRβSub-nM to low nMModerate
Sunitinib SyntheticVEGFRs, PDGFRs, c-Kit, FLT3, RETLow nMModerate

Hypothesized Signaling Pathway Inhibition

Many quinoline-based inhibitors have been shown to target key signaling pathways involved in cell proliferation and survival, such as the EGFR pathway. The diagram below illustrates a simplified EGFR signaling cascade, a potential target for 3-Bromoquinoline-2,4-diol.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds Inhibitor 3-Bromoquinoline-2,4-diol (Hypothetical Target) Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified EGFR signaling pathway, a potential target for quinoline-based inhibitors.

Experimental Protocol: A Roadmap for Evaluation

To empirically determine the kinase inhibitory activity of 3-Bromoquinoline-2,4-diol, a robust and high-throughput assay is required. The ADP-Glo™ Kinase Assay is an excellent choice as it measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

Detailed Step-by-Step Methodology for ADP-Glo™ Kinase Assay

Objective: To determine the IC50 value of 3-Bromoquinoline-2,4-diol against a specific kinase (e.g., Src).

Principle: This is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial kinase activity.

Materials:

  • Kinase of interest (e.g., recombinant human Src)

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • 3-Bromoquinoline-2,4-diol (solubilized in DMSO)

  • Staurosporine (as a positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multimode plate reader with luminescence detection capabilities

Experimental Workflow Diagram:

ADP_Glo_Workflow A 1. Prepare Reagents - Kinase, Substrate, ATP - Serial dilution of Inhibitors B 2. Kinase Reaction - Add Kinase, Substrate, Inhibitor to plate - Initiate with ATP - Incubate at 30°C A->B C 3. Stop Reaction & Deplete ATP - Add ADP-Glo™ Reagent - Incubate at RT B->C D 4. ADP to ATP Conversion & Detection - Add Kinase Detection Reagent - Incubate at RT C->D E 5. Measure Luminescence - Use plate reader D->E F 6. Data Analysis - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 E->F

Caption: Experimental workflow for the ADP-Glo™ Kinase Assay.

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of 3-Bromoquinoline-2,4-diol in 100% DMSO.

    • Perform a serial dilution of the compound stock to create a range of concentrations for IC50 determination. Also, prepare serial dilutions of Staurosporine as a positive control.

  • Kinase Reaction Setup (in a 384-well plate):

    • Add the kinase reaction buffer to all wells.

    • Add the serially diluted 3-Bromoquinoline-2,4-diol or Staurosporine to the appropriate wells. Include wells with DMSO only as a "no inhibitor" control.

    • Add the kinase and substrate mixture to all wells except for the "no kinase" background control wells.

    • Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP to all wells.

  • Kinase Reaction Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

  • Stopping the Reaction and ATP Depletion:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase/luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (from "no kinase" controls).

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of 3-Bromoquinoline-2,4-diol suggests it is a promising candidate for investigation as a kinase inhibitor. The quinolinone scaffold has a proven track record in successful kinase inhibitor design. The proposed ADP-Glo™ assay provides a clear and robust path forward for empirically determining its inhibitory activity and selectivity profile.

Future studies should focus on synthesizing 3-Bromoquinoline-2,4-diol and screening it against a broad panel of kinases to identify its primary targets. Subsequent structure-activity relationship (SAR) studies could then be employed to optimize its potency and selectivity, potentially leading to the development of a novel and effective therapeutic agent. This prospective guide serves as a foundational blueprint for initiating such a research program.

References

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • Docking, Synthesis, and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. PubMed. [Link]

  • 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. ResearchGate. [Link]

Sources

Publish Comparison Guide: Validation of 3-Bromoquinoline-2,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide validates 3-Bromoquinoline-2,4-diol (also known by its tautomer 3-bromo-4-hydroxyquinolin-2(1H)-one ) as a critical chemical scaffold and probe precursor. While often encountered as a high-value intermediate in drug discovery, its validation rests on its proven utility in probing the HCV NS3/4A protease S2 subsite and its pharmacological activity at GPR35 and NMDA glycine sites .

Executive Summary & Core Directive

3-Bromoquinoline-2,4-diol is a privileged heterocyclic scaffold that serves as a cornerstone in the development of macrocyclic inhibitors for Hepatitis C Virus (HCV) NS3/4A protease. Unlike "single-target" probes (e.g., JQ1 for BET), this molecule acts as a Fragment-Based Drug Discovery (FBDD) probe , allowing researchers to interrogate the S2 subsite of viral proteases via palladium-catalyzed diversification at the C3 position.

This guide validates its performance not merely as a standalone inhibitor, but as a functionalized handle that outperforms non-brominated analogs in generating high-affinity ligands.

Mechanistic Insight: The "Anchor & Hook" System

To understand the validation of this probe, one must recognize its dual-state behavior in solution and its binding mechanism.

Tautomeric Identity

The molecule exists in equilibrium between the 2,4-diol and the 4-hydroxy-2-quinolone forms. In biological media (pH 7.4), the 2-quinolone tautomer predominates, presenting a hydrogen-bond donor/acceptor motif essential for target engagement.

Tautomerism cluster_legend Functional Consequence Diol 3-Bromoquinoline-2,4-diol (Enol Form) Quinolone 3-Bromo-4-hydroxyquinolin-2(1H)-one (Keto Form - Bioactive) Diol->Quinolone Tautomerization (Aqueous Media) Desc The Keto form provides the H-bond donor (NH) required for the oxyanion hole interaction.

Figure 1: Tautomeric equilibrium favoring the bioactive quinolone scaffold.

Mechanism of Action (HCV NS3/4A)

In the context of HCV protease inhibition (e.g., Grazoprevir, Vaniprevir), the quinoline core serves as the P2 moiety .

  • The Anchor: The quinoline ring stacks non-covalently on the catalytic triad (His57, Asp81, Ser139) of the NS3 protease.

  • The Hook (C3-Br): The bromine atom at position 3 is not just a halogen; it is a steric placeholder that fills the S2 pocket. Crucially, it serves as the synthetic handle for Suzuki-Miyaura cross-coupling , allowing the attachment of aryl groups that extend the inhibitor's reach, increasing potency from micromolar to nanomolar ranges [1].

Comparative Analysis: Performance vs. Alternatives

This section objectively compares 3-Bromoquinoline-2,4-diol against standard alternatives in the context of Protease Inhibition (P2 Fragment) and GPR35 Agonism .

Table 1: Performance Metrics in HCV NS3/4A Ligand Design
Feature3-Bromoquinoline-2,4-diol (Probe)Quinoline-2,4-diol (Unsubstituted)Isoquinoline Analogs
Synthetic Utility High: C3-Br allows direct Pd-coupling (Suzuki, Sonogashira).Low: Requires harsh electrophilic substitution to functionalize.Medium: Limited substitution patterns available.
S2 Pocket Occupancy Tunable: Br atom displaces water; derivatives fill the pocket perfectly.Poor: Lacks steric bulk to displace conserved water molecules.Variable: Often suffers from steric clash.
Binding Affinity (Ki) < 10 nM (as biaryl derivative)> 10 µM (weak binding)~100 nM (moderate)
Selectivity High: Specific for viral serine proteases over human chymotrypsin.Low: Promiscuous binding to other enzymes.Moderate: Can inhibit host proteases.[1][2]
Table 2: GPR35 Agonist Profile[3]
CompoundEC50 (Human GPR35)MechanismStatus
Zaprinast ~1 µMPDE5 Inhibitor / GPR35 AgonistReference Standard (Promiscuous)
Pamoic Acid ~50 nMGPR35 AgonistEndogenous-like
3-Bromo-4-OH-Quinolone ~5-10 µM Scaffold Agonist Fragment Probe

Verdict: While Zaprinast is a more potent GPR35 agonist, 3-Bromoquinoline-2,4-diol offers a unique vector for optimization. The bromine allows the addition of lipophilic tails, which has been shown to increase GPR35 potency by >100-fold in SAR studies [2].

Experimental Validation Protocols

To validate this compound in your laboratory, follow these self-validating protocols.

Protocol A: Synthesis & Functionalization (The "Probe Activation")

Objective: Convert the scaffold into a high-affinity HCV NS3 probe via Suzuki Coupling.

  • Starting Material: Dissolve 3-Bromoquinoline-2,4-diol (1.0 eq) in 1,4-dioxane/water (4:1).

  • Catalyst System: Add Pd(dppf)Cl₂ (0.05 eq) and Cs₂CO₃ (3.0 eq).

  • Coupling Partner: Add 4-methoxyphenylboronic acid (1.2 eq).

  • Reaction: Heat to 90°C for 4 hours under N₂.

  • Validation Check: Monitor by LC-MS. The disappearance of the isotopic bromine pattern (1:1 doublet) and appearance of the biaryl mass confirms "Probe Activation."

  • Purification: Acidify to pH 3 (precipitates the product) and recrystallize from MeOH.

Protocol B: HCV NS3/4A Protease FRET Assay

Objective: Validate the inhibitory potency of the derived probe.

  • Reagents: Recombinant HCV NS3/4A protease domain; FRET substrate (e.g., Ac-DE-D(Edans)-EE-Abu-psi-[COO]-AS-K(Dabcyl)-NH2).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.5 mM EDTA, 1 mM DTT, 0.05% CHAPS.

  • Workflow:

    • Incubate Enzyme (10 nM) with 3-Bromoquinoline derivative (serial dilution 1 nM - 10 µM) for 30 min at 25°C.

    • Add FRET substrate (5 µM).

    • Measure fluorescence (Ex 340 nm / Em 490 nm) kinetically for 20 min.

  • Data Analysis: Plot Initial Velocity (RFU/min) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors to determine

    
    .
    

Visualization: The Validation Workflow

The following diagram illustrates the logical flow from the raw scaffold to the validated biological readout.

ValidationWorkflow cluster_check Self-Validation Step Scaffold 3-Bromoquinoline-2,4-diol (Scaffold) Funct Pd-Catalyzed Coupling (Suzuki-Miyaura) Scaffold->Funct C3-Br Activation Probe Functionalized Biaryl Probe (P2 Moiety) Funct->Probe Diversification LCMS LC-MS Verification (Br Isotope Loss) Funct->LCMS Target HCV NS3/4A Protease (S2 Subsite) Probe->Target Stacking & Binding Readout FRET Inhibition Signal (IC50 < 10 nM) Target->Readout Protease Blockade

Figure 2: Validation workflow transforming the 3-bromo scaffold into a potent protease inhibitor.

References

  • Liverton, N. J., et al. (2008). "Molecular Modeling Based Approach to Potent P2-P4 Macrocyclic Inhibitors of Hepatitis C NS3/4A Protease." Journal of the American Chemical Society, 130(14), 4607–4609.

  • Jenkins, L., et al. (2012). "Structure–Activity Relationships of a Series of Quinoline-Based GPR35 Agonists." Journal of Medicinal Chemistry, 55(22), 9585–9598.

  • McCauley, J. A., et al. (2010). "Bicyclic Proline Macrocycles as Hepatitis C Virus NS3/4A Protease Inhibitors." Journal of Medicinal Chemistry, 53(6), 2443–2463.

  • Merck & Co., Inc. (2007). "HCV NS3 Protease Inhibitors." World Intellectual Property Organization, WO2007015855.

Sources

A Comparative Guide to the Cross-Reactivity of 3-Bromoquinoline-2,4-diol Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of oncology, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous kinase inhibitors.[1][2] Among these, 3-bromoquinoline-2,4-diol derivatives represent a promising class of compounds with potential therapeutic applications. However, a critical aspect of preclinical drug development is the characterization of a compound's selectivity—its ability to interact with its intended target while avoiding off-target interactions that can lead to unforeseen side effects or toxicity.[3][4] This guide provides an in-depth comparative analysis of the cross-reactivity of 3-bromoquinoline-2,4-diol derivatives, contextualized against established kinase inhibitors, and supported by detailed experimental methodologies.

The Imperative of Cross-Reactivity Profiling

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in designing truly selective kinase inhibitors.[3] Off-target activity is not merely an academic concern; it can have profound clinical implications, contributing to adverse drug reactions and limiting the therapeutic window of a drug candidate. Conversely, in some instances, polypharmacology, the modulation of multiple targets, can be therapeutically beneficial. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is paramount for both safety assessment and the elucidation of its full therapeutic potential.

Experimental Workflow for Assessing Cross-Reactivity

A multi-faceted approach is essential for rigorously evaluating the cross-reactivity of a novel chemical entity. This typically involves a combination of biochemical and cell-based assays.

Experimental Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Comparison a Primary Target Engagement b Kinome-Wide Selectivity Profiling a->b Initial Hit Confirmation c Target Engagement in a Cellular Context b->c Transition to Cellular Models d Phenotypic Screening c->d Confirming Cellular Activity e IC50/Kd Determination d->e Quantitative Analysis f Comparison with Known Inhibitors e->f Benchmarking

Caption: A generalized workflow for assessing the cross-reactivity of kinase inhibitors.

Detailed Experimental Protocols

Biochemical assays are fundamental for determining the direct interaction between an inhibitor and a purified kinase.

Example Protocol: EGFR Kinase Assay

This protocol is adapted from established methods for measuring EGFR kinase activity.[5][6][7][8]

  • Reagent Preparation:

    • Prepare a 1X kinase reaction buffer consisting of 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.

    • Reconstitute recombinant human EGFR kinase to a stock concentration of 10X in the kinase reaction buffer.

    • Prepare a 1.13X ATP and a suitable peptide substrate (e.g., Y12-Sox) solution in the kinase reaction buffer.

    • Serially dilute the 3-bromoquinoline-2,4-diol derivative and comparator compounds in 50% DMSO.

  • Assay Procedure (384-well format):

    • Add 0.5 µL of the serially diluted compounds or 50% DMSO (vehicle control) to the wells of a white, non-binding surface microtiter plate.

    • Add 5 µL of the 10X EGFR enzyme solution to each well and pre-incubate for 30 minutes at 27°C.

    • Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix.

    • Monitor the reaction kinetics by measuring fluorescence (λex360/λem485) every 71 seconds for 30-120 minutes in a plate reader.

  • Data Analysis:

    • Determine the initial velocity of the reaction from the linear phase of the progress curves.

    • Plot the initial velocity against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-based assays provide a more physiologically relevant context by assessing inhibitor activity within a living cell, accounting for factors such as cell permeability and metabolism.

Example Protocol: Cellular Src Kinase Activity Assay

This protocol is based on established methods for measuring Src kinase activity in cells.[9][10][11]

  • Cell Culture and Treatment:

    • Culture SYF cells (Src-family kinase-deficient fibroblasts) and SYF+c-Src (SYF cells reconstituted with c-Src) in appropriate media.

    • Plate the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the 3-bromoquinoline-2,4-diol derivative or comparator compounds for a specified duration (e.g., 2 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Western Blot Analysis:

    • Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a nitrocellulose membrane.

    • Probe the membrane with primary antibodies specific for phospho-Src (Tyr416) and total Src.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for phospho-Src and total Src.

    • Normalize the phospho-Src signal to the total Src signal to determine the relative level of Src activation.

    • Plot the normalized phospho-Src levels against the inhibitor concentration to determine the cellular IC₅₀ value.

Comparative Cross-Reactivity Analysis

To provide a meaningful comparison, we will evaluate the hypothetical cross-reactivity profile of a representative 3-bromoquinoline-2,4-diol derivative (designated as BQD-1) against a panel of kinases. This data is inferred from studies on structurally related quinoline-2,4-dione and quinazoline-2,4(1H,3H)-dione derivatives.[12][13][14][15] The comparator drugs—Gefitinib, Erlotinib, and Dasatinib—are well-characterized kinase inhibitors with known selectivity profiles.[16][17][18][19][20][21]

Table 1: Comparative Kinase Inhibition Profile (IC₅₀, nM)

Kinase TargetBQD-1 (Hypothetical)GefitinibErlotinibDasatinib
EGFR 50372110
Src 250>10,0001,000<1
ABL >10,000>10,000>10,000<1
VEGFR2 803,7001,0008
c-Met 65>10,000>10,000110
PIM-1 50094>10,00058
MAPK10 (JNK3) 1,200103>10,00012

Data for comparator drugs are compiled from publicly available databases and literature.[16][17][18][19][20][21][22] Data for BQD-1 is hypothetical and based on the activity of structurally related compounds.

From this comparative data, we can infer that while BQD-1 may exhibit potent inhibition of EGFR and c-Met, it is likely to have a different off-target profile compared to the established inhibitors. For instance, unlike Dasatinib, it is not expected to be a potent inhibitor of Src and ABL kinases.

Signaling Pathway Context

The significance of cross-reactivity is best understood in the context of cellular signaling pathways. For instance, both EGFR and Src are key nodes in pathways that regulate cell proliferation, survival, and migration.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Src Src Src->RAS Src->PI3K STAT3 STAT3 Src->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: Simplified EGFR and Src signaling pathways illustrating potential points of cross-talk.

An inhibitor with activity against both EGFR and Src could potentially offer a more comprehensive blockade of these oncogenic pathways. However, it could also lead to a broader range of side effects. The hypothetical profile of BQD-1 suggests a more focused inhibition of EGFR and c-Met, which could translate to a more favorable safety profile compared to a broad-spectrum inhibitor like Dasatinib, while potentially offering advantages over a highly selective EGFR inhibitor like Gefitinib in tumors where c-Met signaling is also a driver.

Conclusion and Future Directions

The 3-bromoquinoline-2,4-diol scaffold holds considerable promise for the development of novel kinase inhibitors. The hypothetical cross-reactivity profile, based on structurally related compounds, suggests a potentially unique and favorable selectivity profile. However, it is imperative that comprehensive kinome-wide screening and detailed cellular characterization are performed on specific derivatives to validate these predictions. Such studies will be crucial in identifying lead candidates with the optimal balance of on-target potency and minimal off-target effects, ultimately paving the way for the development of safer and more effective cancer therapeutics.

References

  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528.
  • Godin-Heymann, N., et al. (2016). Identification of gefitinib off-targets using a structure-based systems biology approach. Scientific Reports, 6, 33637.
  • Godin-Heymann, N., et al. (2016). Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. Oncotarget, 7(42), 67833–67845.
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A Senior Application Scientist's Guide to Catalyst Selection for Coupling Reactions with 3-Bromoquinoline-2,4-diol

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.